Tert-butyl 4-bromo-2-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOKTQAWHCIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700587 | |
| Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445003-37-2 | |
| Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-bromo-2-methylbenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The influence of the compound's structural features, namely the ortho-methyl group and the tert-butyl ester, on its reactivity is discussed from both a theoretical and practical standpoint. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental insights.
Introduction
This compound (CAS No. 445003-37-2) is a substituted aromatic compound that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, an ortho-methyl group, and a bulky tert-butyl ester, provides a unique combination of reactivity and steric influence. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-methyl group introduces steric hindrance that can influence the regioselectivity and efficiency of these transformations. Furthermore, the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions in later synthetic steps. This strategic combination of features makes this compound an invaluable tool in the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section outlines the key properties of this compound.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 4-Bromo-2-methylbenzoic acid tert-butyl ester, Benzoic acid, 4-bromo-2-methyl-, 1,1-dimethylethyl ester[1]
-
CAS Number: 445003-37-2[1]
-
Molecular Formula: C₁₂H₁₅BrO₂[2]
-
Molecular Weight: 271.15 g/mol [2]
Structure:
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Appearance | White to off-white solid | General Observation |
| Boiling Point | 309.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room Temperature | [3] |
Note: An experimentally determined melting point of 191-193 °C has been reported by one supplier, but this value appears to be an outlier and may be inaccurate for this specific compound.
Synthesis of this compound
The most common and practical method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. The bulky tert-butyl group is typically introduced using reagents that can generate a tert-butyl cation or its equivalent under acidic conditions.
Reaction Principle: Acid-Catalyzed Tert-butylation
The esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A source of the tert-butyl group, such as tert-butanol or isobutylene, then acts as the nucleophile. The bulky nature of the tert-butyl group generally requires forcing conditions or specialized catalysts for efficient conversion.
Caption: Synthesis of this compound via esterification.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromo-2-methylbenzoic acid
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-methylbenzoic acid (1.0 equivalent) in tert-butyl acetate (used as both reagent and solvent), add a catalytic amount of perchloric acid (e.g., 0.05 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 15 minutes.[4]
-
Upon completion of the reaction (monitored by TLC), add diethyl ether to the reaction mixture.[4]
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution (2 x volume) and brine (1 x volume).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps. A yield of approximately 95% can be expected for the analogous tert-butyl 3-bromo-4-methylbenzoate synthesis.[4]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The ortho-methyl group and the tert-butyl ester play crucial roles in modulating this reactivity.
The Role of the Ortho-Methyl Group: Steric and Electronic Effects
The presence of a methyl group ortho to the bromine atom introduces significant steric hindrance around the reaction center. This steric bulk can influence the rate and outcome of cross-coupling reactions.[5] For instance, in Suzuki-Miyaura couplings, the oxidative addition of the aryl bromide to the palladium(0) catalyst can be slowed down. However, the use of bulky, electron-rich phosphine ligands can often overcome this steric impediment and facilitate efficient coupling.[1]
Electronically, the methyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density of the aromatic ring. This electronic effect is generally less pronounced than the steric effect in influencing the reactivity of the C-Br bond in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.
Caption: Suzuki-Miyaura coupling of this compound.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.[7]
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]
Causality Behind Experimental Choices: The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required for the transmetalation step. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.
Caption: Buchwald-Hartwig amination of this compound.
Exemplary Protocol for Buchwald-Hartwig Amination:
This is a general protocol that can be adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (palladium source)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered substrates. Bulky, electron-rich ligands like XPhos or SPhos are often effective in promoting the reductive elimination step and preventing side reactions.[1]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, coupled with the strategic placement of a sterically influencing ortho-methyl group and a robust tert-butyl ester protecting group, makes it a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and insights into its application in key synthetic transformations. By understanding the principles and experimental nuances outlined herein, researchers can effectively leverage this important intermediate to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]
- 4. tert-butyl 3-bromo-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate (CAS: 445003-37-2)
This guide provides a comprehensive technical overview of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and application, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction and Physicochemical Properties
This compound is a substituted aromatic ester that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a bromine atom, a methyl group, and a tert-butyl ester. The bromine atom serves as a reactive handle for various cross-coupling reactions, the methyl group provides steric and electronic influence, and the bulky tert-butyl ester acts as a protecting group for the carboxylic acid functionality. This unique combination allows for sequential and controlled modifications of the molecule, making it a valuable tool in multi-step synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 445003-37-2 | Multiple Sources |
| Molecular Formula | C₁₂H₁₅BrO₂ | Multiple Sources |
| Molecular Weight | 271.15 g/mol | Multiple Sources |
| Boiling Point | 309.7±22.0 °C (Predicted) | [1] |
| Density | 1.295±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Colorless to light yellow oil or solid | General Knowledge |
| Solubility | Soluble in most organic solvents | General Knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-bromo-2-methylbenzoic acid. While traditional Fischer esterification with tert-butanol can be employed, a more modern and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method offers mild reaction conditions and high yields.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-bromo-2-methylbenzoic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylbenzoic acid (1.0 equiv).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as an aryl bromide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The tert-butyl ester group is generally stable under the basic conditions of the Suzuki-Miyaura reaction.
Suzuki-Miyaura Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[1]
Deprotection of the Tert-butyl Ester
Following the Suzuki-Miyaura coupling or other synthetic transformations, the tert-butyl ester can be readily cleaved to reveal the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Deprotection Mechanism
The deprotection mechanism involves the protonation of the ester carbonyl by TFA, followed by the loss of a stable tert-butyl cation to form the carboxylic acid. The tert-butyl cation can be trapped by scavengers to prevent unwanted side reactions.
Caption: Mechanism of tert-butyl ester deprotection using TFA.
Detailed Experimental Protocol for Deprotection
Materials:
-
Biaryl tert-butyl ester (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole or triethylsilane)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Dissolve the biaryl tert-butyl ester in dichloromethane (DCM).
-
If necessary, add a scavenger (e.g., anisole) to the solution.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the carboxylic acid product.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Safety Precautions
Working with this compound and the reagents for its synthesis and reactions requires adherence to strict safety protocols.
Table 2: Safety and Handling Information
| Reagent/Process | Hazards | Recommended Precautions |
| This compound | Irritant to skin and eyes. May cause respiratory irritation. | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors. |
| Di-tert-butyl dicarbonate (Boc₂O) | Flammable solid, skin and eye irritant. | Handle in a fume hood. Keep away from heat and ignition sources. Wear appropriate PPE. |
| 4-(Dimethylamino)pyridine (DMAP) | Toxic if swallowed, in contact with skin, or if inhaled. | Handle with extreme care in a fume hood. Use appropriate PPE. Avoid all contact. |
| Palladium Catalysts | Can be toxic and pyrophoric (especially Pd on carbon). | Handle in a fume hood. Avoid inhalation of dust. Keep away from combustible materials. |
| Boronic Acids | Can be irritants. | Handle in a fume hood. Wear appropriate PPE. |
| Trifluoroacetic Acid (TFA) | Highly corrosive, causes severe skin burns and eye damage. | Handle in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. |
General Safety Practices:
-
Always work in a well-ventilated laboratory, preferably in a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Be aware of the potential for exothermic reactions, particularly in palladium-catalyzed cross-coupling reactions, and have a cooling bath readily available.[3]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine handle, a sterically and electronically influential methyl group, and a robust tert-butyl ester protecting group allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity in key transformations such as the Suzuki-Miyaura coupling, and the methods for subsequent deprotection, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
A Comprehensive Technical Guide to the Synthesis of Tert-butyl 4-bromo-2-methylbenzoate
Abstract
Tert-butyl 4-bromo-2-methylbenzoate is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a bulky tert-butyl ester protecting group and reactive bromine and methyl handles on the aromatic ring, makes it a versatile building block for advanced chemical transformations such as Suzuki and other palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the practical application of the Steglich esterification. We will dissect the causality behind experimental choices, present a detailed, self-validating protocol, and offer insights into process optimization and troubleshooting, grounded in established chemical principles.
Introduction: Strategic Importance and Synthetic Challenges
The value of this compound (CAS No: 445003-37-2) lies in its trifunctional nature. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of nucleophilic and reducing conditions, yet readily cleaved under acidic conditions.[3] The bromine atom at the 4-position provides a prime site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the methyl group at the 2-position offers a site for further functionalization or can be used to influence the molecule's conformational properties.[1]
The primary synthetic challenge lies in the formation of the sterically hindered tert-butyl ester. Traditional acid-catalyzed methods like the Fischer-Speier esterification are often inefficient for tertiary alcohols such as tert-butanol.[4] Under strong acidic and heated conditions, tert-butanol readily dehydrates via an E1 mechanism to form isobutene, significantly reducing the yield of the desired ester.[5] Therefore, milder, more sophisticated methods are required to achieve this transformation efficiently.
Comparative Analysis of Synthetic Strategies
Several modern esterification methods can be considered for this synthesis. The choice of method is dictated by factors such as yield, reaction conditions, substrate tolerance, and scalability.
-
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid (4-bromo-2-methylbenzoic acid) with excess tert-butanol under strong acid catalysis (e.g., H₂SO₄) with heating.[4][6] As mentioned, its primary drawback is the acid-catalyzed dehydration of tert-butanol, making it unsuitable for this specific target.[5]
-
Mitsunobu Reaction : This redox-condensation reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to convert an alcohol to an ester.[7][8] It proceeds under mild, neutral conditions and is known for its reliability and stereochemical inversion at the alcohol center (not relevant for tert-butanol).[9][10][11] While effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.
-
Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13] The reaction is exceptionally mild, typically run at room temperature, and is highly effective for synthesizing esters from sterically demanding alcohols, including tertiary alcohols.[5][14][15] For these reasons, the Steglich esterification is the recommended and most logical pathway for the synthesis of this compound.
The Recommended Pathway: Steglich Esterification
The Steglich esterification provides a robust and high-yielding route to the target compound by avoiding the harsh conditions that promote side reactions.
Reaction Mechanism
The mechanism proceeds through several key steps, with the carbodiimide acting as a dehydrating agent and DMAP serving as an acyl-transfer catalyst.
-
Activation of Carboxylic Acid : The carboxylic acid (4-bromo-2-methylbenzoic acid) adds to one of the C=N double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.
-
Acyl-Transfer Catalysis : DMAP, being a superior nucleophile compared to the sterically hindered tert-butanol, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate and releases dicyclohexylurea (DCU).
-
Nucleophilic Attack : The tert-butanol attacks the activated acylpyridinium intermediate, forming the desired tert-butyl ester.
-
Catalyst Regeneration : The DMAP catalyst is regenerated in the final step.
This catalytic cycle prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[5][12]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | 215.05 | 5.00 g | 1.0 |
| tert-Butanol | 75-65-0 | 74.12 | 2.58 g (3.3 mL) | 1.5 |
| EDC·HCl | 25952-53-8 | 191.70 | 5.32 g | 1.2 |
| DMAP | 1122-58-3 | 122.17 | 0.28 g | 0.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1 M HCl (aq) | 7647-01-0 | - | 50 mL | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | - | 50 mL | - |
| Brine (Saturated NaCl aq) | 7647-14-5 | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Recommended Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (5.00 g, 23.2 mmol, 1.0 eq), tert-butanol (2.58 g, 34.9 mmol, 1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.28 g, 2.32 mmol, 0.1 eq). Add 100 mL of dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids dissolve.
-
Initiation : Cool the flask in an ice-water bath for 15 minutes. Once the solution is chilled to ~0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (5.32 g, 27.9 mmol, 1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition of EDC prevents a rapid exotherm. Cooling is critical to suppress potential side reactions.
-
Reaction Progress : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot indicates completion.
-
Aqueous Work-up : Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove unreacted DMAP and EDC), 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic components), and finally 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).[16]
-
Drying and Concentration : Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a colorless oil or white solid.
Experimental Workflow Diagram
Safety, Troubleshooting, and Characterization
Safety Precautions :
-
EDC·HCl : Can cause skin and eye irritation. Handle with gloves and safety glasses.
-
DCM : A volatile solvent and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
DMAP : Toxic and readily absorbed through the skin. Wear appropriate PPE.
Troubleshooting :
-
Low Yield : May result from incomplete reaction or inefficient purification. Ensure starting materials are dry. Reaction time can be extended if TLC shows incomplete conversion.
-
N-Acylurea Formation : If using DCC instead of EDC, the primary byproduct is DCU, which is largely insoluble in DCM and can be removed by filtration. However, some may remain soluble. If a side-reaction forming N-acylurea is suspected, it can be difficult to remove. Ensuring a sufficient catalytic amount of DMAP is present minimizes this pathway.[5]
-
Purification Issues : The product and starting material may have similar polarities. Careful execution of flash chromatography with a shallow eluent gradient is crucial for good separation.
Expected Characterization Data : The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz) : Expected peaks would include signals for the tert-butyl group (singlet, ~1.6 ppm, 9H), the methyl group (singlet, ~2.5 ppm, 3H), and the aromatic protons (three distinct signals in the range of 7.2-7.8 ppm).
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (270.03 g/mol for C₁₂H₁₅BrO₂), with a characteristic isotopic pattern for a bromine-containing compound.
Conclusion
The synthesis of this compound is most effectively and reliably achieved via the Steglich esterification. This method's mild conditions successfully circumvent the side reactions inherent in harsher, acid-catalyzed approaches, making it ideal for producing this sterically hindered ester. By understanding the underlying mechanism and adhering to a meticulous experimental protocol, researchers can confidently prepare this valuable intermediate, enabling further advancements in drug discovery and materials science.
References
- 1. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate: Structure, Synthesis, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. Moving beyond a simple data sheet, this document elucidates the molecule's structural characteristics, provides a field-proven synthesis protocol with mechanistic rationale, details its spectroscopic signature, and explores its strategic application in complex molecule construction.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 445003-37-2) is a disubstituted aromatic ester. Its structure is defined by a benzene ring functionalized with a bromine atom at position 4, a methyl group at position 2, and a tert-butyl carboxylate group at position 1. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it a valuable intermediate.[1][2]
The bulky tert-butyl group provides significant steric hindrance around the ester moiety, which serves a dual purpose: it acts as a robust protecting group for the carboxylic acid and influences the molecule's overall solubility and crystalline nature. The methyl group at the ortho position further modulates the electronic environment and steric profile of the aromatic ring.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 445003-37-2 | [1][2] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [2] |
| Molecular Weight | 271.15 g/mol | [2] |
| Predicted Boiling Point | 309.7 ± 22.0 °C | [1] |
| Predicted Density | 1.295 ± 0.06 g/cm³ | [1] |
| Appearance | Typically a white to off-white solid | N/A |
Synthesis: Acid-Catalyzed Esterification
The most direct and reliable method for preparing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, 4-bromo-2-methylbenzoic acid.[3][4] This method is favored for its operational simplicity and use of readily available reagents.
Mechanistic Rationale
The reaction proceeds via acid catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). The mechanism involves three key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.
-
Nucleophilic Attack: The tert-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: A proton transfer and subsequent elimination of a water molecule, followed by deprotonation, regenerates the catalyst and yields the final ester product.
The use of excess tert-butanol or the removal of water is often employed to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents & Equipment: 4-bromo-2-methylbenzoic acid, tert-butanol, concentrated sulfuric acid, dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for column chromatography.
-
Procedure:
-
To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in tert-butanol (5-10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 82-85°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Structural Elucidation: A Spectroscopic Profile
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | tert-Butyl Protons | Singlet, δ ≈ 1.6 ppm (9H) | Nine equivalent protons with no adjacent proton coupling. |
| Methyl Protons | Singlet, δ ≈ 2.4 ppm (3H) | Three equivalent protons on the aromatic ring. | |
| Aromatic Protons | Multiplet, δ ≈ 7.3-7.8 ppm (3H) | Three distinct protons on the substituted ring, showing characteristic ortho and meta coupling. | |
| ¹³C NMR | Carbonyl Carbon | δ ≈ 165-170 ppm | Deshielded carbon of the ester group. |
| Quaternary Carbons | δ ≈ 80-85 ppm (C(CH₃)₃) | Quaternary carbon of the tert-butyl group. | |
| Aromatic Carbons | 4 signals in the δ ≈ 120-140 ppm range | Carbons of the benzene ring, including the C-Br carbon. | |
| Alkyl Carbons | δ ≈ 20-22 ppm (-CH₃), δ ≈ 28 ppm (-C(CH₃)₃) | Shielded carbons of the methyl and tert-butyl groups. | |
| IR Spec. | C=O Stretch | Strong, sharp peak at ~1720 cm⁻¹ | Characteristic carbonyl stretch for an aromatic ester. |
| Mass Spec. | Molecular Ion | Isotopic pattern at m/z 270 & 272 | Presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio, confirming one bromine atom. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a versatile synthetic intermediate. The molecule possesses two key reactive handles that can be addressed selectively.
A. The Aryl Bromide: A Gateway for Cross-Coupling
The carbon-bromine bond at the 4-position is the primary site for reactivity, serving as a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex pharmaceutical and materials science targets.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Heck Reaction: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
B. The Tert-butyl Ester: A Robust Protecting Group
The tert-butyl ester is a sterically hindered and electronically stable protecting group for the carboxylic acid functionality. It is resilient to a wide range of nucleophilic and basic conditions, allowing for extensive modification at the aryl bromide position without interference. When desired, the protecting group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free carboxylic acid, which can then be used for further transformations like amide coupling.
Safety and Handling
As a laboratory chemical, this compound requires standard handling precautions.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[5]
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed synthetic intermediate. Its well-defined molecular structure, characterized by distinct and selectively addressable reactive sites, makes it an invaluable tool for medicinal chemists and researchers. A thorough understanding of its synthesis, spectroscopic signature, and reactivity profile enables its efficient and effective deployment in the synthesis of novel and complex molecular architectures.
References
- 1. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]
- 2. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Physical and chemical properties of tert-butyl 4-bromo-2-methylbenzoate
Abstract: This technical guide offers a comprehensive examination of tert-butyl 4-bromo-2-methylbenzoate, a key chemical intermediate in pharmaceutical and organic synthesis. The document elucidates the compound's physical and chemical properties, provides a detailed analysis of its spectroscopic characteristics, and presents robust protocols for its synthesis and subsequent chemical transformations. This guide is tailored for researchers, scientists, and drug development professionals, providing the necessary technical insights and practical methodologies for the effective utilization of this versatile molecule.
Introduction
This compound is a polysubstituted aromatic ester that has emerged as a valuable building block in modern organic chemistry. Its molecular architecture, featuring a sterically demanding tert-butyl ester, a reactive bromine atom, and a methyl group on the benzene ring, offers a unique combination of stability and reactivity. The tert-butyl ester group often serves as a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[1] The aryl bromide provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular scaffolds.[2][3] These attributes make this compound a strategic starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 445003-37-2 | [5] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [4] |
| Molecular Weight | 271.15 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 39-43 °C | |
| Boiling Point | 309.7 ± 22.0 °C (Predicted) | [5] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. |
Note: There is a discrepancy in the reported melting point in the literature, with one source citing a significantly higher value of 191-193 °C[6]. The value of 39-43 °C is considered more plausible based on the structure and properties of analogous compounds.
Spectroscopic Profile
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, a detailed prediction of its spectral characteristics can be made based on well-established principles and data from analogous structures.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit the following characteristic signals (predicted for CDCl₃ as solvent):
-
δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho and meta to the ester group.
-
δ 7.4-7.5 ppm (m, 1H): Aromatic proton ortho to the bromine atom.
-
δ 2.4-2.5 ppm (s, 3H): Methyl protons.
-
δ 1.6 ppm (s, 9H): Tert-butyl protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show the following resonances (predicted for CDCl₃ as solvent):
-
δ 165-167 ppm: Carbonyl carbon of the ester.
-
δ 138-140 ppm: Aromatic carbon attached to the methyl group.
-
δ 130-135 ppm: Aromatic carbons.
-
δ 125-130 ppm: Aromatic carbons.
-
δ 120-125 ppm: Aromatic carbon attached to the bromine atom.
-
δ 81-82 ppm: Quaternary carbon of the tert-butyl group.
-
δ 31 ppm: Methyl carbons of the tert-butyl group.
-
δ 21-22 ppm: Methyl carbon on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the ester functional group:
-
~2970 cm⁻¹: C-H stretching of the aliphatic groups.
-
~1720-1740 cm⁻¹: A strong C=O stretching vibration, characteristic of aromatic esters.[9][10][11][12]
-
~1280 cm⁻¹: C-C-O stretching.[9]
-
~1130 cm⁻¹: O-C-C stretching.[9]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). A prominent fragment will be the loss of isobutylene (56 Da) to give the 4-bromo-2-methylbenzoyl cation. Further fragmentation of the aromatic ring would also be observed.[13][14][15][16][17]
Synthesis and Reactivity
Synthesis of this compound
This compound is readily synthesized by the esterification of 4-bromo-2-methylbenzoic acid. A mild and efficient method involves the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Caption: Synthesis of this compound.
Experimental Protocol: Esterification
-
To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the layers are separated.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Justification of Experimental Choices:
-
Di-tert-butyl dicarbonate and DMAP: This reagent system provides a mild and effective method for the formation of tert-butyl esters from carboxylic acids, avoiding the need for harsh acidic conditions.
-
DCM as solvent: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions.
-
Aqueous workup: The washing steps are crucial for removing unreacted starting materials, byproducts, and the catalyst.
Chemical Reactivity and Applications
The aryl bromide moiety of this compound is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][18][19][20]
Caption: Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, a common deprotection strategy in multi-step synthesis.[1][21]
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Representative Protocol: Ester Hydrolysis
-
The this compound is dissolved in a suitable organic solvent such as dichloromethane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure to yield the crude 4-bromo-2-methylbenzoic acid.
Safety and Handling
This compound is classified as a hazardous substance.[22]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[22]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[22][23]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[24]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[22]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[22][23]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[22][23][24]
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. scispace.com [scispace.com]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. This compound - Safety Data Sheet [chemicalbook.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker in Complex Synthesis
The chemical formula C12H15BrO2 represents a multitude of structural isomers, each with unique chemical properties and applications. Among these, tert-butyl 4-(bromomethyl)benzoate (CAS No: 108052-76-2) emerges as a compound of significant interest within the domains of pharmaceutical and materials science.[1] This guide provides a comprehensive technical overview of this molecule, focusing on its structural elucidation, synthesis, spectroscopic signature, and critical role as a versatile synthetic intermediate.
Primarily, tert-butyl 4-(bromomethyl)benzoate functions as a bifunctional linker. The molecule incorporates a carboxylic acid protected as a tert-butyl ester and a reactive benzylic bromide. The tert-butyl group serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic conditions. This feature is crucial in multi-step syntheses where the carboxylic acid moiety must remain inert while other transformations are performed.[1] Concurrently, the bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the covalent attachment of the entire benzoyl scaffold to various substrates, making it an invaluable building block in the synthesis of complex target molecules, including antitumor drug intermediates.[1]
This document will delve into the technical specifics of this compound, providing field-proven insights and self-validating protocols essential for laboratory professionals.
Section 1: IUPAC Nomenclature and Structural Elucidation
The systematic name, tert-butyl 4-(bromomethyl)benzoate, is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for naming esters.
-
Principal Functional Group : The molecule's principal functional group is the ester.
-
Parent Carboxylic Acid : The ester is derived from benzoic acid.
-
Alkyl Group of the Ester : The oxygen of the ester is attached to a tert-butyl group. Therefore, the name begins with "tert-butyl".
-
Substituents on the Parent Ring : The benzene ring (the "benzoate" part) has a substituent at the para-position (position 4). This substituent is a methyl group where one hydrogen has been replaced by bromine, hence "bromomethyl".
-
Locant : The bromomethyl group is at position 4 of the benzene ring.
Combining these elements yields the full IUPAC name: tert-butyl 4-(bromomethyl)benzoate .[2]
Physicochemical Properties
A summary of the key physicochemical data for tert-butyl 4-(bromomethyl)benzoate is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(bromomethyl)benzoate | [2] |
| CAS Number | 108052-76-2 | [2][3] |
| Molecular Formula | C12H15BrO2 | [2][4] |
| Molecular Weight | 271.15 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 46.0-59.0 °C | [6] |
| Solubility | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL) | [4][7] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [4] |
Section 2: Synthesis and Reaction Mechanism
The most common and efficient synthesis of tert-butyl 4-(bromomethyl)benzoate is achieved through the free radical bromination of its precursor, tert-butyl 4-methylbenzoate. This reaction selectively halogenates the benzylic methyl group, leaving the aromatic ring and the tert-butyl ester intact.
Mechanism: Free Radical Halogenation
The reaction proceeds via a classic free radical chain mechanism, initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide upon heating or UV irradiation.
-
Initiation : The initiator (AIBN) decomposes upon heating to form two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from N-bromosuccinimide (NBS) to generate a bromine radical (Br•).
-
Propagation :
-
A bromine radical abstracts a hydrogen atom from the methyl group of tert-butyl 4-methylbenzoate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
-
The benzyl radical reacts with a molecule of NBS to yield the desired product, tert-butyl 4-(bromomethyl)benzoate, and a succinimidyl radical. This radical then reacts with HBr (a byproduct) to regenerate a bromine radical, continuing the chain.
-
-
Termination : The reaction is terminated when any two radicals combine.
Caption: Free radical synthesis of the target compound.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is a validated and reliable method for synthesizing the title compound in a laboratory setting.
Materials:
-
tert-Butyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl4) or another suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 4-methylbenzoate (1.0 eq).
-
Reagent Addition : Add carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq).
-
Reaction Execution : Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 3-5 hours.
-
Work-up :
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr), water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a white solid.
Section 3: Spectroscopic Analysis and Validation
Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of tert-butyl 4-(bromomethyl)benzoate. The data presented here serves as a benchmark for validating the identity and purity of synthesized samples. While a public source with explicit peak assignments was not available, the following data is consistent with the known structure and data from commercial suppliers.[5][8]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~7.95 ppm (d, 2H) : A doublet corresponding to the two aromatic protons ortho to the ester group. They are deshielded by the electron-withdrawing carbonyl group.
-
δ ~7.45 ppm (d, 2H) : A doublet for the two aromatic protons ortho to the bromomethyl group.
-
δ 4.50 ppm (s, 2H) : A sharp singlet for the two benzylic protons of the -CH₂Br group. The chemical shift is significantly downfield due to the adjacent bromine atom and the aromatic ring.
-
δ 1.60 ppm (s, 9H) : A large singlet representing the nine equivalent protons of the tert-butyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~165 ppm : Quaternary carbonyl carbon of the ester.
-
δ ~142 ppm : Aromatic carbon attached to the bromomethyl group (ipso-carbon).
-
δ ~132 ppm : Aromatic carbon attached to the ester group (ipso-carbon).
-
δ ~130 ppm : Aromatic CH carbons ortho to the ester.
-
δ ~129 ppm : Aromatic CH carbons ortho to the bromomethyl group.
-
δ ~81 ppm : Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~32 ppm : Benzylic carbon (-CH₂Br).
-
δ ~28 ppm : Methyl carbons of the tert-butyl group (-C(CH₃)₃).
IR (Infrared) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[9]
-
~2980 cm⁻¹ : C-H stretching from the alkyl groups (tert-butyl and methylene).
-
~1715 cm⁻¹ : A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the ester.
-
~1610 cm⁻¹ : C=C stretching from the aromatic ring.
-
~1280 cm⁻¹ and ~1100 cm⁻¹ : Strong C-O stretching bands associated with the ester linkage.
-
~600-700 cm⁻¹ : C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum provides information on the molecular weight and fragmentation pattern.
-
m/z 270/272 : Molecular ion peak [M]⁺, showing the characteristic 1:1 isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
m/z 214/216 : Loss of isobutylene (56 Da) from the molecular ion, a common fragmentation for tert-butyl esters, [M - C₄H₈]⁺.
-
m/z 191 : Loss of the bromine radical (79/81 Da) from the molecular ion, [M - Br]⁺.
-
m/z 57 : A very prominent peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺. This is often the base peak.
Caption: Workflow for synthesis and validation.
Section 4: Applications in Drug Development
The utility of tert-butyl 4-(bromomethyl)benzoate is most pronounced in its role as a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical research. The reactive benzylic bromide allows it to act as an electrophilic "handle" to connect the protected benzoate moiety to a nucleophilic site on a drug scaffold.
A prime example is in the synthesis of tyrosine kinase inhibitors. The closely related analog, methyl 4-(bromomethyl)benzoate, is a documented intermediate in the synthesis of Imatinib , a cornerstone therapy for chronic myeloid leukemia (CML). In these syntheses, the bromomethyl group is used to alkylate an amine or other nucleophile on a core heterocyclic structure. The tert-butyl ester version offers an alternative protecting group strategy, potentially providing advantages in solubility or deprotection conditions in specific synthetic routes. The analogous chloro-compound is also cited as a key intermediate for antitumor drugs, underscoring the importance of this structural class.[1]
The general synthetic utility can be represented as follows:
Drug_Scaffold-Nu: + Br-CH₂-Ph-COOtBu → Drug_Scaffold-Nu⁺-CH₂-Ph-COOtBu
Following this coupling reaction, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be used for further modifications, such as amide bond formation, or to serve as a key pharmacophoric feature in the final active pharmaceutical ingredient (API).
Section 5: Safety and Handling
As a reactive chemical intermediate, tert-butyl 4-(bromomethyl)benzoate must be handled with appropriate care in a laboratory setting.
Hazard Identification:
-
GHS Classification : The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B). It is also harmful if swallowed or inhaled.[2]
-
Signal Word : Danger[2]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection : If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.
-
First Aid Measures:
-
In case of skin contact : Immediately wash with plenty of soap and water and rinse thoroughly. Remove contaminated clothing.
-
In case of eye contact : Rinse opened eye for several minutes under running water. Seek immediate medical attention.
-
If swallowed : Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. H35540.03 [thermofisher.com]
- 7. tert-Butyl 4-(bromomethyl)benzoate CAS#: 108052-76-2 [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Safety and Hazards of Tert-butyl 4-bromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced world of research and development, the introduction of novel chemical entities is a constant. Among these is Tert-butyl 4-bromo-2-methylbenzoate, a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. As with any chemical substance, a thorough understanding of its potential hazards is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide is intended to provide a comprehensive technical overview of the safety and hazards associated with this compound, empowering researchers to handle this compound with the highest degree of safety and to mitigate potential risks effectively. This document moves beyond a simple recitation of hazard statements to provide a deeper understanding of the underlying principles of its safe handling, storage, and emergency management.
Section 1: Chemical Identity and Hazard Classification
1.1. Chemical Profile
-
Chemical Name: this compound
-
CAS Number: 445003-37-2[1]
-
Molecular Formula: C₁₂H₁₅BrO₂[2]
-
Molecular Weight: 271.15 g/mol [2]
-
Synonyms: 4-Bromo-2-methylbenzoic acid tert-butyl ester, tert-butyl 4-bromo-2-methyl-benzoate[1][3]
1.2. Globally Harmonized System (GHS) Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that poses specific risks upon contact. The primary hazards are related to its irritant properties.
| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] | Warning | |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] | Warning |
Section 2: Toxicological Profile and Reactivity
2.1. Toxicological Summary
2.2. Reactivity and Stability
-
Stability: this compound is expected to be stable under normal laboratory conditions.
-
Reactivity:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or violent reactions.
-
Thermal Decomposition: As a tert-butyl ester, this compound may undergo thermal decomposition at elevated temperatures. The decomposition of tert-butyl esters can be catalyzed by acids and typically proceeds through the formation of a stable tertiary carbocation, leading to the elimination of isobutylene. While specific decomposition temperatures for this compound are not documented, it is prudent to avoid excessive heating.
-
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.
Section 3: Risk Assessment and Management
A thorough risk assessment is paramount before handling this compound. The following workflow provides a structured approach to identifying and mitigating risks.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
Section 4: Safe Handling and Storage Protocols
4.1. Personal Protective Equipment (PPE)
Given the irritant nature of this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat should be worn and buttoned to its full length. For larger quantities or tasks with a high splash potential, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.
4.2. Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep away from heat, sparks, and open flames.
Section 5: Emergency Procedures
5.1. First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
5.2. Spill and Leak Procedures
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a designated, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Section 6: Experimental Protocol for Irritation Potential Assessment
For novel compounds where toxicological data is scarce, in vitro methods are valuable for assessing irritation potential while minimizing animal testing. The following is a generalized protocol based on the OECD Test Guideline 439 for in vitro skin irritation.[4][5][6][7]
Objective: To assess the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.
Materials:
-
This compound
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
Procedure:
-
Tissue Preparation: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.
-
Application of Test Substance: Apply a sufficient amount of this compound (typically 25-50 µL or mg) directly to the surface of the RhE tissue.
-
Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution for approximately 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the formazan solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[7]
Caption: A streamlined workflow for the in vitro assessment of skin irritation potential.
Section 7: Analytical Methods for Detection
For monitoring workplace exposure or for analytical chemistry purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the detection and quantification of this compound. The presence of a bromine atom provides a characteristic isotopic pattern that aids in its identification.[8][9][10][11]
7.1. Sample Preparation
-
Air Samples: Air can be sampled by drawing a known volume through a sorbent tube. The analytes are then desorbed using a suitable solvent.
-
Wipe Samples: Surfaces can be wiped with a filter paper or swab wetted with a solvent like isopropanol or acetonitrile. The wipe is then extracted with the same solvent.
7.2. GC-MS Parameters (General)
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient program to ensure good separation from other components.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) is typically used for generating a fragmentation pattern for library matching.
-
Acquisition Mode: Full scan for identification of unknowns, or Selected Ion Monitoring (SIM) for higher sensitivity and quantification of the target compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) can be used to selectively detect brominated compounds.
-
Conclusion: A Commitment to Safety
The information presented in this guide underscores the importance of a comprehensive and proactive approach to the safety and handling of this compound. While it presents moderate hazards, primarily as an irritant, these risks can be effectively managed through the consistent application of sound laboratory practices, the use of appropriate personal protective equipment, and a thorough understanding of emergency procedures. It is the responsibility of every researcher and scientist to integrate this knowledge into their daily work, fostering a culture of safety that protects themselves, their colleagues, and the integrity of their research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. mbresearch.com [mbresearch.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-bromo-2-methylbenzoate
The causality behind our analytical approach is to provide a self-validating system of characterization. By examining the predicted data from multiple, orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can build a highly confident structural assignment. Each technique provides a unique piece of the structural puzzle, and their collective agreement validates the identity of the target compound.
Synthesis Context: Esterification of 4-bromo-2-methylbenzoic acid
The synthesis of tert-butyl 4-bromo-2-methylbenzoate is most readily achieved through the esterification of 4-bromo-2-methylbenzoic acid with tert-butanol. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
4-bromo-2-methylbenzoic acid + tert-butanol --(DCC, DMAP)--> this compound
This synthetic context is crucial as it informs the potential impurities that might be observed in the spectra of the crude product, such as unreacted starting materials or byproducts like dicyclohexylurea (DCU).
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 1H | Ar-H (H6) |
| ~ 7.35 | d | 1H | Ar-H (H5) |
| ~ 7.30 | s | 1H | Ar-H (H3) |
| ~ 2.50 | s | 3H | Ar-CH ₃ |
| ~ 1.60 | s | 9H | -C(CH ₃)₃ |
Interpretation of the ¹H NMR Spectrum
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the H6 position, being ortho to the electron-withdrawing carbonyl group, would be the most deshielded and appear as a doublet around 7.65 ppm. The proton at H5, ortho to the bromine atom, would appear as a doublet at approximately 7.35 ppm. The proton at H3, situated between the methyl and bromo substituents, would be a singlet around 7.30 ppm.
The methyl group attached to the aromatic ring is expected to produce a singlet at approximately 2.50 ppm. The nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet further upfield, around 1.60 ppm, due to the shielding effect of the quaternary carbon.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is typically sufficient.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C =O (Ester carbonyl) |
| ~ 140 | Ar-C -CH₃ (C2) |
| ~ 135 | Ar-C -CO (C1) |
| ~ 132 | Ar-C H (C5) |
| ~ 130 | Ar-C H (C3) |
| ~ 128 | Ar-C H (C6) |
| ~ 125 | Ar-C -Br (C4) |
| ~ 82 | -C (CH₃)₃ |
| ~ 28 | -C(C H₃)₃ |
| ~ 22 | Ar-C H₃ |
Interpretation of the ¹³C NMR Spectrum
The spectrum is expected to show ten distinct signals. The ester carbonyl carbon is the most deshielded, appearing around 165 ppm. The aromatic carbons will appear in the range of 125-140 ppm. The carbon bearing the bromine (C4) will be shifted to a higher field due to the heavy atom effect. The quaternary carbon of the tert-butyl group is expected around 82 ppm, while its three equivalent methyl carbons will produce a strong signal at approximately 28 ppm. The methyl group on the aromatic ring will appear at a characteristic chemical shift of about 22 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of 100 MHz. A standard proton-decoupled pulse sequence is used.
-
Processing: Fourier transform the FID and phase correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2970 | Medium-Strong | C-H stretch (aliphatic, tert-butyl and methyl) |
| ~ 1720 | Strong | C=O stretch (ester carbonyl) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| ~ 1250, 1150 | Strong | C-O stretch (ester) |
| ~ 830 | Strong | C-H out-of-plane bend (aromatic) |
| ~ 600 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1600 and 1480 cm⁻¹. Strong C-O stretching bands characteristic of esters will be observed in the 1250-1150 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl and methyl groups will appear around 2970 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, around 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 270/272 | Moderate | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |
| 214/216 | High | [M - C₄H₈]⁺˙ (Loss of isobutylene) |
| 185/187 | Moderate | [M - C₄H₉O]⁺ (Loss of tert-butoxy radical) |
| 157 | Low | [M - C₄H₉O - CO]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of the Mass Spectrum
The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 270 and 272, with approximately equal intensity, which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[1] A very common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, giving rise to a strong peak at m/z 214/216.[2] The base peak is expected to be at m/z 57, corresponding to the very stable tert-butyl cation.[1] Another significant fragmentation would be the loss of a tert-butoxy radical, leading to the acylium ion at m/z 185/187.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Data Summary and Workflow Visualization
The following table summarizes the key predicted spectroscopic data for this compound.
| Technique | Key Predicted Features |
| ¹H NMR | Singlets at ~1.60 ppm (9H) and ~2.50 ppm (3H); Three aromatic signals between 7.30-7.65 ppm. |
| ¹³C NMR | Carbonyl at ~165 ppm; Quaternary carbon at ~82 ppm; Ten distinct signals. |
| IR | Strong C=O stretch at ~1720 cm⁻¹; Strong C-O stretches at ~1250 and 1150 cm⁻¹. |
| MS (EI) | Molecular ion at m/z 270/272; Base peak at m/z 57; Fragment at m/z 214/216. |
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
A Senior Application Scientist's Guide to Sourcing and Quality Control of tert-Butyl 4-Bromo-2-methylbenzoate for Drug Discovery
Introduction: The Strategic Importance of a Well-Characterized Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl bromides, such as tert-butyl 4-bromo-2-methylbenzoate (CAS No. 445003-37-2), are foundational building blocks, prized for their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of drug discovery programs.[1] The tert-butyl ester provides a sterically bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions later in a synthetic sequence.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality control, and synthetic considerations for this compound.
Part 1: Navigating the Commercial Landscape: Supplier Selection and Qualification
The reliability of a chemical building block is the bedrock of a successful research and development campaign. Sourcing high-quality this compound is the first critical step. A number of commercial suppliers offer this reagent, and a systematic approach to selection is crucial.
Key Supplier Evaluation Criteria:
-
Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lot-to-Lot Consistency: For ongoing research programs, consistency between batches is critical to ensure reproducible results. Inquire about the supplier's quality management system and their ability to provide material from the same synthetic campaign.
-
Available Quantities and Scalability: Suppliers should be able to provide the material in quantities ranging from grams for initial screening to kilograms for later-stage development. Some suppliers also offer GMP (Good Manufacturing Practice) grade material for clinical applications.[3]
-
Documentation: Beyond the CoA, a comprehensive supplier will provide a Safety Data Sheet (SDS) with detailed handling and safety information.
Leading Commercial Suppliers:
| Supplier | Typical Purity | Available Quantities | Noteworthy Offerings |
| American Elements | High and ultra-high purity forms (99% to 99.999%+) | Bulk quantities available | Offers various grades including pharmaceutical and technical grades.[2] |
| Biosynth | High-quality reference standards | Research and bulk quantities | Provides materials for pharmaceutical testing and offers GMP manufacturing services.[3] |
| BLD Pharm | Varies by product | Grams to kilograms | Provides access to NMR, HPLC, and LC-MS data for their products.[4] |
| ChemicalBook | Varies by listing | Wide range of quantities | An online marketplace connecting multiple suppliers.[5] |
| CP Lab Safety | ≥98% | Gram and multi-gram quantities | Focuses on laboratory and research chemicals.[1] |
Part 2: The Self-Validating System: Incoming Quality Control Protocols
It is incumbent upon the receiving scientist to perform a series of analytical tests to verify the identity, purity, and integrity of the supplied this compound. This not only validates the supplier's claims but also establishes a baseline for the material's use in subsequent reactions.
Experimental Protocol 1: Identity and Purity Verification by ¹H and ¹³C NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and purity assessment of organic molecules.[6] The proton (¹H) NMR spectrum will confirm the presence of all expected hydrogen atoms and their chemical environments, while the carbon-13 (¹³C) NMR spectrum will verify the carbon framework.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration and spectrometer sensitivity.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Analysis:
-
¹H NMR:
-
Confirm the presence of the tert-butyl singlet at approximately 1.59 ppm (9H).
-
Identify the methyl singlet at around 2.40 ppm (3H).
-
Analyze the aromatic region for the expected three protons (typically between 7.3 and 7.7 ppm).
-
Integrate all signals and compare the ratios to the expected values. The presence of significant unassigned peaks may indicate impurities.
-
-
¹³C NMR:
-
Confirm the presence of the expected 12 carbon signals.
-
Key signals include the carbonyl carbon (~165 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), the carbons of the tert-butyl methyls (~28 ppm), and the aromatic methyl carbon (~21 ppm).
-
-
Experimental Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is a highly sensitive method for quantifying the purity of an analyte and detecting non-volatile impurities.[7] A gradient method is often employed to ensure the elution of any potential impurities with differing polarities.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. From this, prepare a working solution of 0.1 mg/mL in the initial mobile phase composition.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-15 min: 60% B to 95% B (linear gradient).
-
15-20 min: Hold at 95% B.
-
20.1-25 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
Any significant secondary peaks should be investigated as potential impurities.
-
Experimental Protocol 3: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to the product.
-
Analyze the mass spectra of any minor peaks and compare them to spectral libraries (e.g., NIST) to identify potential impurities.
-
Part 3: Authoritative Grounding: Synthesis, Potential Impurities, and Stability
A thorough understanding of the synthetic route to this compound is crucial for predicting potential process-related impurities.
Typical Synthetic Pathway
The most common and economically viable synthesis of this compound is the acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid with a tert-butylating agent.[2]
Potential Impurities to Monitor:
-
Unreacted Starting Material: The presence of 4-bromo-2-methylbenzoic acid is a common impurity. It can be readily detected by a broad singlet in the ¹H NMR spectrum (10-12 ppm) and will have a different retention time in HPLC.
-
Di-tert-butyl Ether: Formed by the acid-catalyzed self-condensation of tert-butanol. This is a volatile impurity that can be detected by GC-MS.
-
Positional Isomers: Depending on the purity of the starting 4-bromo-2-methylbenzoic acid, other brominated methylbenzoic acid isomers could be present and subsequently esterified. These would be challenging to separate but may be distinguishable by high-resolution NMR or a well-optimized HPLC method.
-
Hydrolysis Product: Although generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis back to 4-bromo-2-methylbenzoic acid.
Stability and Storage
Aromatic esters are generally stable compounds.[8] However, for long-term storage and to ensure the integrity of the material, the following is recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
Stability Testing: For critical applications, a long-term stability study under intended storage conditions (e.g., ambient temperature) and an accelerated stability study (e.g., 40 °C/75% RH) should be considered. The purity of the material should be assessed at regular intervals (e.g., 0, 3, 6, and 12 months) using the HPLC method described above.
Part 4: Logical Frameworks for Decision Making
Workflow for New Supplier Qualification
Conclusion
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic importance necessitates a rigorous approach to sourcing and quality control. By implementing a systematic supplier qualification process and a comprehensive suite of analytical tests, researchers can ensure the quality and consistency of this critical starting material, thereby enhancing the reliability and reproducibility of their synthetic endeavors. This in-depth guide provides the framework and practical protocols to empower scientists to confidently procure and utilize this compound in their drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Tert-butyl 4-bromo-3-methylbenzoate | 347174-28-1 | Benchchem [benchchem.com]
- 3. This compound | 445003-37-2 | VSA00337 [biosynth.com]
- 4. 445003-37-2|this compound|BLD Pharm [bldpharm.com]
- 5. Methyl 4-bromo-2-(tert-butylsulfamoyl)benzoate | C12H16BrNO4S | CID 175611765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of tert-butyl 4-bromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls and the Role of tert-butyl 4-bromo-2-methylbenzoate
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these carbon-carbon bonds, lauded for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
This guide focuses on a key building block, This compound . This substrate is particularly valuable for several reasons:
-
Orthogonal Functionality: It possesses three distinct points for chemical modification: the aryl bromide for cross-coupling, the tert-butyl ester which can be hydrolyzed under acidic conditions, and the methyl group which can potentially be functionalized. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to the often basic conditions of the Suzuki coupling.
-
Steric Hindrance: The methyl group at the ortho position introduces steric bulk around the reaction center. This presents a common challenge in cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields and avoid side reactions. Understanding how to effectively couple such hindered substrates is a critical skill in complex molecule synthesis.
These application notes provide a comprehensive overview of the mechanistic underpinnings, practical experimental protocols, optimization strategies, and troubleshooting for the successful application of this compound in Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its ester) to the palladium center. For this to occur, the organoboron species must be activated by a base.[4] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the Pd(II) complex.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Figure 1: General Catalytic Cycle of the Suzuki Cross-Coupling Reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of this compound. Due to the steric hindrance from the ortho-methyl group, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (3 mol%), and SPhos (6 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Optimization and Key Parameters
Achieving optimal yields in the Suzuki coupling of sterically hindered substrates like this compound often requires careful optimization of several parameters.
| Parameter | Options | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed Pd-ligand complexes (e.g., SPhos-Pd-G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that are reduced in situ to the active Pd(0) species. For hindered substrates, pre-formed complexes can offer higher activity and reproducibility. |
| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, SIMes | The ortho-methyl group on the substrate increases steric hindrance. Bulky ligands facilitate the reductive elimination step, which is often slow for hindered substrates. They also promote the formation of the active monoligated Pd(0) species.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu | The choice of base is crucial. K₃PO₄ is often effective for hindered couplings.[5] Stronger bases like KOtBu can be beneficial, especially if coupling with less reactive aryl chlorides, but may not be necessary for the more reactive bromide. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are excellent choices.[5] The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step. |
| Temperature | 80 - 120 °C | Sterically hindered couplings often require higher temperatures to overcome the activation energy barriers for oxidative addition and reductive elimination. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use fresh, high-purity catalyst and ligands. Ensure the reaction is set up under a rigorously inert atmosphere. Use anhydrous and thoroughly degassed solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture. Use a pre-catalyst that reliably generates Pd(0). |
| Protodeboronation | Presence of water; Elevated temperatures; Prolonged reaction times. | Use anhydrous conditions if possible. Minimize reaction time and temperature. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Dehalogenation of Aryl Bromide | Presence of reducing agents or certain bases. | Ensure high purity of all reagents. If dehalogenation is significant, screen different bases. |
dot graph Optimization_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Figure 2: Logical workflow for optimizing the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of sterically hindered biaryl compounds, which are valuable intermediates in drug discovery and materials science. Success in coupling this challenging substrate hinges on the rational selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand, coupled with an appropriate base and solvent. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors. Careful attention to reaction setup, reagent quality, and systematic optimization will enable the efficient construction of complex molecular architectures.
References
Application Notes and Protocols for tert-Butyl 4-Bromo-2-methylbenzoate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl 4-bromo-2-methylbenzoate, a substituted aromatic ester, has emerged as a pivotal intermediate, valued for its unique combination of a sterically encumbered ester protecting group and a reactive aryl bromide handle. This structure allows for selective, high-yield transformations, making it an indispensable tool in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions yet readily cleavable under specific acidic protocols. The bromine atom at the 4-position and the methyl group at the 2-position introduce electronic and steric factors that can be exploited to control the regioselectivity and reactivity in cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this compound and its application in key bond-forming reactions that are the bedrock of contemporary drug discovery.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the esterification of 4-bromo-2-methylbenzoic acid. While direct esterification with tert-butanol can be challenging, a common strategy involves the activation of the carboxylic acid or the use of a tert-butylating agent under acidic conditions. A representative protocol is detailed below, adapted from similar esterification procedures.[2][3]
Protocol 1: Acid-Catalyzed tert-Butylation of 4-Bromo-2-methylbenzoic Acid
This protocol describes the synthesis of this compound from 4-bromo-2-methylbenzoic acid using an acid catalyst and a tert-butyl source.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | 215.04 g/mol | 10.0 g | 46.5 mmol (1.0) |
| tert-Butyl alcohol | 75-65-0 | 74.12 g/mol | 100 mL | - |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 2.5 mL | 46.5 mmol (1.0) |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 200 mL | - |
| Saturated sodium bicarbonate solution | - | - | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) and tert-butyl alcohol (100 mL).
-
Stir the mixture to dissolve the benzoic acid derivative.
-
Slowly and carefully add concentrated sulfuric acid (2.5 mL, 46.5 mmol) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 82-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is the primary site of reactivity for a host of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures, which are prevalent in pharmaceuticals.[4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester.[5]
This is a general protocol and may require optimization for specific substrates.[6]
Materials:
| Reagent/Material | Role | Quantity (equiv) |
| This compound | Aryl bromide | 1.0 |
| Arylboronic acid | Coupling partner | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 0.03 |
| K₂CO₃ | Base | 2.0 |
| 1,4-Dioxane | Solvent | - |
| Water | Co-solvent | - |
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in medicinal chemistry.[7] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[8]
This is a representative protocol; the choice of ligand and base is crucial and may need optimization.[9]
Materials:
| Reagent/Material | Role | Quantity (equiv) |
| This compound | Aryl bromide | 1.0 |
| Amine | Nucleophile | 1.2 |
| Pd₂(dba)₃ | Palladium source | 0.02 |
| Xantphos | Ligand | 0.04 |
| Cs₂CO₃ | Base | 1.5 |
| Toluene | Solvent | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in pharmaceutical synthesis.[10] The reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11]
This general protocol can be adapted for various terminal alkynes.[12]
Materials:
| Reagent/Material | Role | Quantity (equiv) |
| This compound | Aryl bromide | 1.0 |
| Terminal alkyne | Coupling partner | 1.5 |
| PdCl₂(PPh₃)₂ | Catalyst | 0.02 |
| CuI | Co-catalyst | 0.04 |
| Triethylamine (Et₃N) | Base/Solvent | - |
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equiv) in triethylamine.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) to the reaction mixture.
-
Add the terminal alkyne (1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyano group is a versatile functional group that can be converted into amines, carboxylic acids, and amides. Palladium-catalyzed cyanation of aryl bromides offers a direct route to aryl nitriles.
This protocol uses zinc cyanide, a less toxic cyanide source.
Materials:
| Reagent/Material | Role | Quantity (equiv) |
| This compound | Aryl bromide | 1.0 |
| Zn(CN)₂ | Cyanide source | 0.6 |
| Pd₂(dba)₃ | Palladium source | 0.01 |
| dppf | Ligand | 0.02 |
| DMF | Solvent | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.01 equiv), and dppf (0.02 equiv).
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture to 120 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain tert-butyl 4-cyano-2-methylbenzoate.
Application in the Synthesis of a Talazoparib Intermediate
This compound is a key precursor in some synthetic routes towards PARP inhibitors like Talazoparib.[13][14] The cyanation of this intermediate, as described in Protocol 5, yields tert-butyl 4-cyano-2-methylbenzoate. This nitrile can then be further elaborated to construct the core structure of these important anticancer agents.
Conclusion
This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its utility is demonstrated through its successful application in a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this valuable intermediate in the synthesis of novel and complex drug candidates. The ability to selectively functionalize this molecule makes it a cornerstone in the construction of diverse molecular libraries for the discovery of next-generation therapeutics.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
Application Notes & Protocol: Suzuki-Miyaura Cross-Coupling of Tert-butyl 4-bromo-2-methylbenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of tert-butyl 4-bromo-2-methylbenzoate, a sterically hindered aryl bromide of significant interest in medicinal chemistry. The presence of the ortho-methyl group and the bulky tert-butyl ester presents unique challenges that necessitate careful optimization of the reaction conditions.
Scientific Principles & Mechanistic Overview
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle, a fundamental concept for troubleshooting and optimization, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex.[3] For sterically hindered substrates like this compound, this step can be rate-limiting and often requires the use of electron-rich, bulky phosphine ligands to promote the reaction.[4][5][6]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[1] The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species.[1][2][7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.
Reagent Selection and Rationale
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of each reaction component.
| Component | Example | Role & Rationale |
| Aryl Halide | This compound | The electrophilic partner. The ortho-methyl group introduces steric hindrance, which can slow the oxidative addition step.[9] |
| Boronic Acid/Ester | Phenylboronic acid | The nucleophilic partner. Boronic esters (e.g., pinacol esters) can offer greater stability and reduce side reactions like protodeboronation.[3] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst.[3] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of sterically hindered aryl bromides and stabilizing the catalytic species.[4][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield and side reactions.[1][3][10] |
| Solvent | Dioxane/Water, Toluene/Water, 2-MeTHF | Solubilizes reactants and stabilizes the catalyst. A mixture of an organic solvent and water is often used to dissolve the inorganic base and facilitate the reaction.[3][11][12][13][14] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Use fresh catalyst and ligands, ensure a thoroughly inert atmosphere, and use high-purity, dry solvents and reagents.[15] |
| Protodeboronation | Presence of water, strong base. | Use a milder base (e.g., K₂CO₃, KF), consider using a boronic ester, or run the reaction under anhydrous conditions if possible.[15] |
| Homocoupling of Boronic Acid | Presence of oxygen, inefficient reduction of Pd(II) precatalyst. | Ensure rigorous degassing.[10] Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). |
| Dehalogenation of Aryl Halide | Side reaction promoted by certain bases or solvents. | Screen different bases and solvents. This can sometimes be an issue with amine bases or alcoholic solvents.[3] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures. Success in this reaction is highly dependent on the careful selection of the catalyst system, base, and solvent to overcome the steric hindrance of the substrate. The protocol and insights provided in this guide offer a robust starting point for researchers and professionals in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Green Solvent Selection for SuzukiâMiyaura Coupling of Amides - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 15. benchchem.com [benchchem.com]
Application Note & Protocol: Esterification of 4-Bromo-2-methylbenzoic Acid to its Tert-butyl Ester
Introduction: Navigating Steric Hindrance in the Synthesis of Tert-butyl Esters
For researchers and professionals in drug development and organic synthesis, the tert-butyl ester is a cornerstone protecting group for carboxylic acids. Its strategic application stems from a unique combination of steric bulk, which confers stability across a wide range of reaction conditions, and its selective lability under acidic conditions.[1][2][3] This orthogonality is invaluable in the synthesis of complex molecules, allowing for chemical transformations on other parts of a molecule without affecting the protected carboxylic acid.[1][4]
However, the synthesis of tert-butyl esters from sterically hindered carboxylic acids, such as 4-bromo-2-methylbenzoic acid, presents a significant challenge. The ortho-methyl group and the adjacent bromine atom on the aromatic ring create considerable steric congestion around the carboxylic acid moiety, impeding the approach of the bulky tert-butylating agent. This application note provides a detailed guide to effective protocols for the esterification of 4-bromo-2-methylbenzoic acid, with a focus on methodologies that overcome steric hindrance to achieve high yields. We will explore the mechanistic rationale behind protocol choices and provide step-by-step experimental procedures.
Physicochemical Properties of 4-Bromo-2-methylbenzoic Acid
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Reference |
| CAS Number | 68837-59-2 | [5][6] |
| Molecular Formula | C₈H₇BrO₂ | [7][8] |
| Molecular Weight | 215.04 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Melting Point | 180-184 °C | [6][7] |
| Solubility | Insoluble in water | [5][7] |
Synthetic Strategies for Tert-butylation of Sterically Hindered Carboxylic Acids
Traditional Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is often ineffective for the synthesis of tert-butyl esters due to the propensity of tert-butanol to dehydrate to isobutylene under these conditions.[9][10] Therefore, milder and more specialized methods are required.
Protocol 1: The Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild conditions and is particularly well-suited for sterically demanding substrates.[9][11] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[11][12] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[9][13][14]
The mechanism of the Steglich esterification involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. DMAP, being a more potent nucleophile than the sterically hindered tert-butanol, attacks the O-acylisourea to form a reactive acylpyridinium intermediate. This intermediate is then readily attacked by tert-butanol to yield the desired ester and the urea byproduct.
Caption: Workflow of the Steglich Esterification.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylbenzoic acid (1.0 eq).
-
Solvent and Reagents: Dissolve the acid in anhydrous dichloromethane (DCM). Add tert-butanol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
| Parameter | Recommended Value |
| Equivalents of tert-Butanol | 1.5 - 2.0 |
| Equivalents of DCC/EDC | 1.1 - 1.2 |
| Equivalents of DMAP | 0.1 - 0.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
Protocol 2: Tf₂NH-Catalyzed Tert-butylation
A more recent and highly efficient method for the tert-butylation of carboxylic acids, including those with functional groups like bromides, involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst.[15][16] This protocol utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, offering a simpler and often faster alternative to traditional methods.[2][15] The strong acidity of Tf₂NH facilitates the formation of the tert-butyl cation, which is then trapped by the carboxylic acid.
The Tf₂NH catalyst protonates the tert-butyl acetate, promoting the formation of a tert-butyl cation and acetic acid. The tert-butyl cation is a powerful electrophile that is readily attacked by the nucleophilic carboxylic acid, leading to the formation of the tert-butyl ester.
Caption: Tf₂NH-Catalyzed Tert-butylation Workflow.
-
Preparation: To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 2-10 mol%).[2]
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than the Steglich esterification and can be monitored by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the Tf₂NH catalyst and any unreacted carboxylic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Recommended Value |
| Catalyst Loading (Tf₂NH) | 2 - 10 mol% |
| Solvent/Reagent | tert-Butyl Acetate |
| Reaction Temperature | Room Temperature |
| Reaction Time | Typically faster than Steglich, monitor by TLC |
Comparative Analysis of Protocols
| Feature | Steglich Esterification | Tf₂NH-Catalyzed Tert-butylation |
| Reagents | DCC/EDC, DMAP, tert-Butanol | Tf₂NH, tert-Butyl Acetate |
| Byproducts | Dicyclohexylurea (DCU) or water-soluble urea | Acetic Acid |
| Work-up | Requires filtration of urea byproduct | Simpler aqueous work-up |
| Reaction Conditions | Mild, but requires careful handling of DCC | Very mild and often faster |
| Substrate Scope | Broad, excellent for sterically hindered substrates | Broad, effective for various functionalized acids |
| Atom Economy | Moderate | High |
Safety Considerations
-
4-Bromo-2-methylbenzoic acid: May cause skin and eye irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DCC: Is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
EDC: While more water-soluble and easier to remove, it is still a hazardous chemical and should be handled with appropriate PPE.
-
DMAP: Is toxic and should be handled with caution.
-
Tf₂NH: Is a strong acid and corrosive. Handle with appropriate PPE.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
Conclusion
The successful esterification of the sterically hindered 4-bromo-2-methylbenzoic acid to its tert-butyl ester is readily achievable with the appropriate choice of methodology. The Steglich esterification offers a reliable and well-established route, particularly when steric hindrance is a major concern. The more recent Tf₂NH-catalyzed method presents a highly efficient, milder, and often faster alternative with a simpler work-up procedure. The selection of the optimal protocol will depend on factors such as available reagents, desired reaction scale, and the need for a streamlined purification process. Both methods provide valuable tools for synthetic chemists and drug development professionals in the strategic application of the tert-butyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-methylbenzoic acid | 68837-59-2 [chemicalbook.com]
- 6. 4-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromo-2-methylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. asianpubs.org [asianpubs.org]
- 11. fiveable.me [fiveable.me]
- 12. scribd.com [scribd.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: Strategic Synthesis Utilizing tert-Butyl 4-bromo-2-methylbenzoate
Abstract
This guide provides an in-depth exploration of the synthetic utility of tert-butyl 4-bromo-2-methylbenzoate, a versatile building block in modern organic synthesis. Its unique structural features—a strategically placed aryl bromide, a sterically demanding ortho-methyl group, and a robust tert-butyl ester protecting group—make it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This document details field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates, while also explaining the underlying chemical principles that govern these reactions. The protocols are designed to be self-validating, providing researchers with the tools to effectively and efficiently incorporate this key intermediate into their synthetic strategies.
Introduction: The Molecular Logic of this compound
This compound (C₁₂H₁₅BrO₂) is an aromatic ester that serves as a cornerstone intermediate for multi-step organic synthesis.[3] Its synthetic value is derived from three primary molecular features:
-
The Aryl Bromide (C-Br bond): Located at the 4-position, the bromine atom is an excellent leaving group, making this site the primary locus of reactivity for a host of powerful palladium-catalyzed cross-coupling reactions.[1] This enables the facile construction of new carbon-carbon and carbon-heteroatom bonds.
-
The ortho-Methyl Group: The methyl group at the 2-position, adjacent to the ester, introduces steric hindrance. This can influence the reactivity and conformation of the molecule and its derivatives, a factor that can be strategically exploited in synthetic design.[1]
-
The tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid functionality. Its resistance to many nucleophilic and basic conditions allows for extensive modification at the aryl bromide site. The ester can be selectively cleaved under specific acidic or thermal conditions later in the synthetic sequence.[4][5][6]
These features combine to make this compound a highly versatile platform for building molecular complexity, particularly in the development of Active Pharmaceutical Ingredients (APIs) and their intermediates.[7][8]
General Experimental Workflow
The following diagram illustrates a typical synthetic sequence starting from this compound, highlighting the key decision points for functionalization.
Caption: General synthetic pathways using the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the most reactive site, making palladium-catalyzed cross-coupling the most common application for this intermediate. These reactions are foundational for constructing the complex scaffolds of modern pharmaceuticals and advanced materials.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a highly reliable method for forming biaryl structures by coupling the aryl bromide with an organoboron compound.[9][10] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron byproducts.[1]
Causality Behind the Protocol:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its efficiency and stability. The dppf ligand is a bulky phosphine that promotes the reductive elimination step and prevents catalyst deactivation, which can be a risk with pyridine-like substrates.[9]
-
Base: A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.[9][11]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 2.1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).[9]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.[12]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
| Parameter | Recommended Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Boron Source | Arylboronic Acid or Ester | Nucleophile |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dissolves reagents |
| Temperature | 80–120 °C | Provides activation energy |
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[14][15]
Causality Behind the Protocol:
-
Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the ligand.[14] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Josiphos-type ligands) are critical. They promote the oxidative addition and the final reductive elimination step, which forms the C-N bond, while preventing β-hydride elimination.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[14]
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 2.2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 equiv). Seal the tube with a septum.
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add this compound (1.0 equiv) and the amine (1.2 equiv) followed by anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify via column chromatography.
Sonogashira and Heck Couplings
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[16] It is invaluable for creating rigid, linear structures found in natural products and molecular electronics.[16] The reaction is typically catalyzed by palladium, with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylamine.[17][18]
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[19][20] This method is a powerful tool for C-C bond formation and is widely used in organic synthesis.[21]
| Reaction | Coupling Partner | Key Reagents | Bond Formed |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) salt, Amine base | C(sp²)-C(sp) |
| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) | C(sp²)-C(sp²) |
Formation and Use of Organometallic Intermediates
An alternative strategy involves converting the C-Br bond into a potent organometallic nucleophile, which can then react with various electrophiles.
Grignard Reagent Formation
Treating this compound with magnesium metal in an anhydrous ether solvent can form the corresponding Grignard reagent.[22][23]
Critical Consideration: The primary challenge is the reactivity of the newly formed Grignard reagent towards the ester functionality of another molecule.[22][24] This can lead to self-condensation and the formation of a tertiary alcohol byproduct. To mitigate this, the reaction should be performed under dilute conditions and at low temperatures, and the Grignard reagent should ideally be used immediately by adding the desired electrophile to the reaction mixture.[24][25]
Protocol 3.1: Grignard Reaction (In Situ Trapping)
-
Glassware Preparation: Ensure all glassware is rigorously oven-dried to remove all traces of water.[24]
-
Magnesium Activation: Place magnesium turnings (1.5 equiv) in a dry flask under argon. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[23]
-
Reagent Formation: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux.[23]
-
Electrophile Addition: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the mixture to 0 °C or lower. Slowly add the desired electrophile (e.g., an aldehyde or ketone, 1.0 equiv).
-
Work-up: After the reaction is complete, quench carefully by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Halogen-Metal Exchange: Lithiation
A more reactive organometallic can be formed via halogen-metal exchange using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures (-78 °C).[26] The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, DMF).[27]
Safety Imperative: Organolithium reagents are pyrophoric and extremely reactive towards moisture and air. They must be handled with extreme care using proper syringe and cannula techniques under a strictly inert atmosphere.[26]
Deprotection: Cleavage of the tert-Butyl Ester
The final step in many synthetic sequences involving this intermediate is the deprotection of the carboxylic acid. The tert-butyl ester is stable to many conditions but can be cleaved selectively.
| Method | Reagents | Conditions | Advantages | Considerations |
| Strong Acid | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Room Temp | Fast, efficient, volatile byproduct | Can cleave other acid-labile groups (e.g., Boc)[6] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in CH₂Cl₂ | Room Temp | Milder, can be selective over some groups[28][29] | Selectivity is substrate-dependent[28] |
| Thermal/Neutral | Silica Gel in Toluene | Reflux | Mild, non-acidic | Slower, requires high temperature[4] |
| Fluorinated Alcohol | TFE or HFIP | Reflux | Clean conversion, simple work-up | Requires high temperature[5] |
Protocol 4.1: Mild Deprotection with Zinc Bromide
-
Setup: Dissolve the tert-butyl ester substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add zinc bromide (ZnBr₂, 3-5 equiv) to the solution.[28]
-
Reaction: Stir the mixture at room temperature. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water. Extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate to yield the carboxylic acid. Further purification may be achieved by recrystallization or chromatography.
Conclusion
This compound is a strategically designed building block that offers a robust platform for synthetic innovation. By understanding the reactivity of its key functional groups and applying the validated protocols described herein, researchers can efficiently construct complex molecular architectures. The choice of reaction—be it a palladium-catalyzed cross-coupling or the formation of an organometallic intermediate—followed by a carefully selected deprotection strategy, provides a reliable and versatile route to a wide array of valuable chemical entities for drug discovery and materials science.
References
- 1. Tert-butyl 4-bromo-3-methylbenzoate | 347174-28-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. community.wvu.edu [community.wvu.edu]
- 24. www1.udel.edu [www1.udel.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Derivatization of tert-Butyl 4-Bromo-2-Methylbenzoate for Accelerated Drug Discovery
Abstract
This document provides a comprehensive guide to the strategic derivatization of tert-butyl 4-bromo-2-methylbenzoate, a versatile building block in medicinal chemistry. We explore key palladium-catalyzed cross-coupling reactions, offering detailed, field-tested protocols. The rationale behind experimental choices, from reagent selection to reaction monitoring, is elucidated to empower researchers in drug discovery to synthesize novel molecular scaffolds with enhanced efficiency and predictability.
Introduction: The Strategic Value of the 2-Methylbenzoate Scaffold
The 2-methylbenzoate scaffold is a privileged motif in numerous biologically active compounds.[1][2][3] The strategic placement of the methyl group ortho to the ester can introduce a conformational bias, which can be exploited to enhance binding affinity and selectivity for various protein targets. The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities through a variety of reliable and well-documented cross-coupling reactions.[4][5] The tert-butyl ester acts as a robust protecting group for the carboxylic acid, preventing unwanted side reactions under many conditions, and can be readily deprotected under acidic conditions in the final stages of a synthetic route.[6][7][8]
This guide focuses on the most impactful derivatization strategies for this compound, providing both the "how" and the "why" for each protocol to facilitate rational synthesis design.
Core Derivatization Strategies: A Mechanistic Overview
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions in drug discovery due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and its tolerance of a wide range of functional groups.[9][10][11] The reaction couples an organoboron reagent with an organohalide.[9]
Mechanism: The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[12][13] This reaction facilitates the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.[12][14][15]
Mechanism: Similar to the Suzuki coupling, the cycle involves the oxidative addition of the aryl bromide to Pd(0). The resulting complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.
Sonogashira Coupling: For C-C (Alkyne) Bond Formation
The Sonogashira coupling is a powerful method for synthesizing aryl alkynes.[16][17] It typically involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[16][18]
Mechanism: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the aryl alkyne.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reagents should be handled with care, and Material Safety Data Sheets (MSDS) should be consulted prior to use.
General Considerations for All Reactions
-
Reagent Quality: For optimal results, use high-purity, anhydrous solvents and reagents. Traces of water and oxygen can deactivate the catalyst.
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. This is typically achieved using a Schlenk line or a glovebox.
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for reaction success. The protocols below suggest commonly used and effective systems.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Add a 3:1:1 mixture of toluene:ethanol:water as the solvent. The total solvent volume should be sufficient to make the reaction mixture stirrable (approximately 0.1 M concentration of the limiting reagent).
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |
| 3 | 3-Pyridinylboronic acid | SPhos Pd G3 (1) | K₃PO₄ | THF/H₂O | 80 | 4 | 95 |
Yields are for isolated, purified products.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a standard procedure for C-N bond formation.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or glovebox
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to a dry round-bottom flask.
-
Add toluene and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask, remove it from the glovebox (if used), and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-8 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 4 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | THF | 70 | 6 | 90 |
Yields are for isolated, purified products.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a typical Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and triethylamine salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This compound is a highly valuable and versatile starting material in drug discovery. The robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, provide medicinal chemists with a powerful toolkit to rapidly generate diverse libraries of novel compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using tert-Butyl 4-bromo-2-methylbenzoate
Introduction: Navigating Steric Hindrance in Modern Drug Discovery
The biaryl motif is a cornerstone in contemporary medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have become indispensable tools for the construction of these carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] This guide focuses on a particularly valuable, yet challenging, building block: tert-butyl 4-bromo-2-methylbenzoate .
The strategic placement of a methyl group ortho to the bromine atom introduces significant steric hindrance. This structural feature can be advantageous for creating conformationally restricted biaryl systems, a common strategy in drug design to enhance binding affinity and selectivity. However, this same steric bulk presents a considerable challenge to the catalytic cycle of cross-coupling reactions, often leading to low yields and sluggish reaction times.[3]
Furthermore, the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions, particularly basic ones, allowing for the unhindered execution of the cross-coupling step.[4] This ester can be efficiently cleaved under acidic conditions post-coupling to reveal the carboxylic acid, a key functional handle for further synthetic elaboration or for its role as a pharmacophore in the final active pharmaceutical ingredient (API).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in biaryl synthesis. We will delve into the mechanistic considerations necessitated by its sterically encumbered nature and provide detailed, field-proven protocols for its successful implementation in Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Challenge and Opportunity of Ortho-Substitution
The ortho-methyl group on the this compound scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This steric impediment primarily affects the oxidative addition and reductive elimination steps of the catalytic cycle. Overcoming this hurdle requires a carefully selected catalyst system, particularly the choice of phosphine ligand, which plays a pivotal role in facilitating the reaction.[5]
Bulky, electron-rich phosphine ligands are often essential for promoting the coupling of sterically hindered aryl bromides.[6] These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst, and facilitate the otherwise difficult oxidative addition step. Furthermore, their steric bulk can promote the final reductive elimination step to release the biaryl product.[5]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Given the steric hindrance, the choice of a bulky phosphine ligand such as SPhos is critical for achieving good yields.[7]
Materials
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Commercial |
| Arylboronic Acid | ≥97% | Commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercial |
| Potassium Phosphate (K₃PO₄), tribasic | Anhydrous, Powdered | Commercial |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial |
| Water | Degassed, DI | In-house |
| Inert Gas (Argon or Nitrogen) | High Purity | In-house |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.
Protocol 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination allows for the formation of C-N bonds, creating valuable arylamine structures.[2] Similar to the Suzuki coupling, the steric hindrance of this compound necessitates the use of specialized, bulky ligands to achieve high yields.
Materials
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Commercial |
| Primary or Secondary Amine | ≥98% | Commercial |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand Grade | Commercial |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercial |
| Toluene | Anhydrous, ≥99.8% | Commercial |
| Inert Gas (Argon or Nitrogen) | High Purity | In-house |
Experimental Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube or sealed vial. Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-5 mol%).[9]
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the vessel tightly and heat the reaction mixture in a preheated oil bath at 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 3: Deprotection of the tert-Butyl Ester
The final step in many synthetic sequences involving this building block is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This is typically achieved under acidic conditions.[4]
Method A: Trifluoroacetic Acid (TFA)
-
Setup: Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture).[4]
-
Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting carboxylic acid can then be purified by crystallization or chromatography if necessary.
Method B: Aqueous Phosphoric Acid
For substrates sensitive to the harshness of TFA, aqueous phosphoric acid offers a milder alternative.[10]
-
Setup: To the tert-butyl ester substrate, add 85 wt% aqueous phosphoric acid.
-
Reaction: Heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Conclusion and Future Perspectives
This compound is a highly valuable building block for constructing sterically demanding biaryl compounds. While its ortho-methyl group presents a synthetic challenge, the strategic use of modern palladium catalysts equipped with bulky, electron-rich phosphine ligands enables its efficient incorporation into complex molecular architectures via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The tert-butyl ester serves as a reliable protecting group that can be readily removed in a subsequent step. The protocols detailed herein provide a robust foundation for researchers to successfully utilize this versatile intermediate in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities for a range of applications.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Tert-butyl 4-bromo-2-methylbenzoate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of tert-butyl 4-bromo-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. The ortho-methyl group and the bulky tert-butyl ester present unique challenges that require careful consideration of reaction parameters to achieve high yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to facilitate your success.
Understanding the Challenge: Steric Hindrance in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its versatility in forming carbon-carbon bonds.[1] However, substrates like this compound introduce significant steric congestion around the reaction center. This steric bulk can impede key steps in the catalytic cycle, namely the oxidative addition of the aryl bromide to the palladium(0) complex and the subsequent reductive elimination to form the desired biaryl product. Consequently, sluggish reactions, low yields, and the formation of unwanted byproducts are common hurdles.[2][3][4][5]
This guide will address these challenges by providing a systematic approach to optimizing your reaction conditions, focusing on the critical interplay between the palladium catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered when performing Suzuki coupling with this compound in a question-and-answer format.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Low conversion is the most frequent issue and typically points to an inefficient catalyst system for this sterically demanding substrate.
-
Insight: The ortho-methyl group on your aryl bromide significantly hinders the oxidative addition step. Standard palladium catalysts like Pd(PPh₃)₄ are often not effective enough to overcome this energy barrier.[6]
-
Troubleshooting Steps:
-
Ligand Selection is Crucial: Switch to a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for the oxidative addition of hindered aryl halides.[2][3][7][8]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[6] For particularly challenging couplings, consider highly specialized ligands like BI-DIME or AntPhos.[9][10]
-
N-Heterocyclic Carbene (NHC) Ligands: These have also demonstrated high efficacy in coupling sterically hindered substrates and can be a powerful alternative to phosphine ligands.[3]
-
-
Optimize the Base: The base activates the boronic acid for transmetalation. For hindered systems, a moderately strong base is often required.
-
Solvent Choice Matters: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates. A temperature range of 80-110 °C is typical.[4][9]
-
Q2: I am observing significant amounts of dehalogenated starting material (2-methylbenzoate). What causes this and how can I prevent it?
Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.
-
Insight: This side reaction can occur after oxidative addition. The resulting arylpalladium(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[12] Common hydride sources include amines (if used as a base) or alcoholic solvents.
-
Troubleshooting Steps:
-
Choice of Base: Avoid using amine bases if dehalogenation is a problem. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure your solvent is free from impurities that could act as hydride donors.
-
Ligand Effect: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can help to outcompete the dehalogenation pathway.
-
Q3: My main byproduct is the homocoupling of the boronic acid. How can I minimize this?
Homocoupling of the boronic acid to form a symmetrical biaryl is another frequent side reaction.
-
Insight: This side reaction is often promoted by the presence of palladium(II) species and oxygen in the reaction mixture.[12][16][17][18][19]
-
Troubleshooting Steps:
-
Thorough Degassing: It is critical to remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent before adding the catalyst, and maintaining an inert atmosphere throughout the reaction.[16][18]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf), which require in situ reduction that can sometimes be incomplete.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common practice, but a large excess can sometimes lead to increased homocoupling.
-
Q4: Is there a risk of my tert-butyl ester being hydrolyzed under the reaction conditions?
Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a potential concern, especially with prolonged reaction times at high temperatures in the presence of a strong base.
-
Insight: While tert-butyl esters are generally more stable to basic hydrolysis than methyl or ethyl esters, they are not completely inert, especially under harsh conditions.[20][21][22]
-
Troubleshooting Steps:
-
Choice of Base: Use the mildest base that effectively promotes the reaction. K₃PO₄ is often a good compromise.[11] Avoid strong hydroxides like NaOH or KOH if possible. Using potassium fluoride (KF) can also prevent ester cleavage, though it may lead to slower reaction rates.[23][24]
-
Minimize Water Content: While a small amount of water can be beneficial for the Suzuki coupling itself, excess water can promote ester hydrolysis.[20] If possible, try running the reaction under anhydrous conditions, for example, using a base like potassium tert-butoxide in an anhydrous solvent, but be mindful of reaction time and temperature.[25][26]
-
Reaction Time and Temperature: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions at high temperatures.
-
Q5: I am seeing the formation of protodeboronated arene from my boronic acid. How can I address this?
Protodeboronation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[27]
-
Insight: This side reaction is often catalyzed by residual acid or base and can be exacerbated by high temperatures and the presence of water.[17][27] Some boronic acids are more prone to this than others.
-
Troubleshooting Steps:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[12]
-
"Slow Release" Strategy: Using MIDA boronates can suppress protodeboronation by slowly releasing the boronic acid into the reaction mixture.[27][28]
-
Optimize Base and Temperature: Use the mildest effective base and the lowest possible temperature to minimize this side reaction.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid coupling partners.
Protocol 1: General Conditions with a Buchwald Ligand
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic acid | 1.2 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos | 2-4 mol% |
| Base | K₃PO₄ (finely ground) | 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O | 10:1 v/v |
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a portion of the 1,4-dioxane.
-
Evacuate and backfill the reaction vial with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane and water to the reaction vial via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Anhydrous Conditions for Sensitive Substrates
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid Ester | Arylboronic acid pinacol ester | 1.2 equiv |
| Palladium Precatalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | K-t-BuOK | 3.0 equiv |
| Solvent | Toluene (anhydrous) | |
| Temperature | 110 °C | |
| Reaction Time | 8-16 h | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, XPhos, and K-t-BuOK.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 22. arkat-usa.org [arkat-usa.org]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protodeboronation - Wikipedia [en.wikipedia.org]
- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side products in reactions with tert-butyl 4-bromo-2-methylbenzoate
Welcome to the technical support resource for tert-butyl 4-bromo-2-methylbenzoate. As a key intermediate in pharmaceutical and materials science synthesis, its reactivity is well-understood, yet nuances in experimental conditions can often lead to undesired side products. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize reactions involving this versatile building block.
Introduction: Understanding the Reactivity Profile
This compound possesses three primary sites for chemical modification: the aryl bromide, the tert-butyl ester, and the benzylic methyl group. The C-Br bond is the most common reaction site, particularly for palladium-catalyzed cross-coupling reactions.[1] The bulky tert-butyl ester serves as a robust protecting group for the carboxylic acid but is susceptible to cleavage under specific acidic or strongly basic conditions.[1][2] The methyl group is the least reactive site but can be targeted under strong oxidizing conditions. Understanding the interplay between these functional groups is critical to minimizing side product formation.
Diagram: Reactivity Sites of this compound
Caption: Key reactive centers on the this compound molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during common synthetic transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are the most common application for this substrate, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][3] However, several competing pathways can reduce the yield of the desired product.
Q1: I'm observing a significant amount of dehalogenated side product (tert-butyl 2-methylbenzoate) in my cross-coupling reaction. What is causing this and how can I prevent it?
A1: This side product, formed via hydrodehalogenation, is a common issue in palladium-catalyzed couplings. It can arise from several sources:
-
Mechanism of Formation: The hydrodehalogenation pathway often competes with the desired reductive elimination step in the catalytic cycle.[4] It can be promoted by β-hydride elimination from certain ligands or by protonolysis of the palladium-aryl intermediate by trace amounts of water or other protic species.
-
Troubleshooting & Prevention:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and degassed. Trace water or alcohols in the reaction mixture can serve as a proton source.
-
Choice of Base: While strong inorganic bases like KOt-Bu are common, they can sometimes promote side reactions. Consider using a milder base like K₃PO₄ or Cs₂CO₃, which can be effective while minimizing hydrodehalogenation.[5] In some Buchwald-Hartwig aminations, milder organic bases like DBU have been shown to be effective and can reduce side reactions.[6]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, t-Bu₃P) generally accelerate the rate of reductive elimination, which can outcompete the hydrodehalogenation pathway.[5]
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction time to prevent oxidative degradation of the catalyst and ligands, which can lead to palladium black and promote undesired pathways.
-
Q2: My Suzuki coupling reaction is yielding a significant amount of homocoupled product from my boronic acid partner (R-R). How can I suppress this?
A2: Homocoupling of the boronic acid is another frequent side reaction, particularly under aerobic conditions or at elevated temperatures.
-
Mechanism of Formation: This side reaction is often catalyzed by the palladium species, especially in the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a competing catalytic cycle.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl bromide. Avoid a large excess, which can favor homocoupling.
-
Slow Addition: If the problem persists, consider adding the boronic acid solution slowly over a period of time to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the homocoupling pathway.
-
Rigorous Degassing: Thoroughly degas the reaction mixture before adding the palladium catalyst. Multiple cycles of vacuum/inert gas backfill are recommended.
-
Temperature Management: Avoid excessively high temperatures. While heat is often required, running the reaction at the lowest effective temperature can minimize side product formation.[1]
-
Table 1: Optimizing Conditions to Minimize Cross-Coupling Side Products
| Side Product | Probable Cause | Recommended Action |
| Hydrodehalogenation (Ar-H) | Trace H₂O; Suboptimal ligand/base | Use anhydrous solvents; Switch to a bulkier, electron-rich ligand; Use K₃PO₄ or Cs₂CO₃. |
| Boronic Acid Homocoupling (R-R) | Oxygen exposure; High temperature | Rigorously degas the reaction mixture; Maintain a strict inert atmosphere; Use the lowest effective temperature. |
| Protodeborylation (R-H) | Presence of protic impurities; Prolonged reaction times with certain bases | Ensure anhydrous conditions; Monitor reaction progress and quench upon completion.[5] |
Diagram: Simplified Suzuki Catalytic Cycle & Side Reactions
Caption: Key steps in the Suzuki coupling cycle, highlighting where hydrodehalogenation and homocoupling side reactions can occur.
Section 2: Stability of the tert-Butyl Ester
The tert-butyl ester is a common protecting group, but its stability is not absolute. Unintentional cleavage is a frequent problem that leads to impurities which can be difficult to remove.
Q3: My reaction workup yielded the carboxylic acid (4-bromo-2-methylbenzoic acid) as a major impurity. What conditions cause this ester hydrolysis?
A3: The tert-butyl ester is highly sensitive to acidic conditions, which readily cleave it to isobutylene and the corresponding carboxylic acid.[2] While more stable to base than other alkyl esters, strong basic conditions, especially at elevated temperatures, can also cause hydrolysis.
-
Mechanism of Acidic Cleavage: The reaction proceeds via protonation of the ester carbonyl, followed by loss of the stable tert-butyl cation, which is then deprotonated to form isobutylene gas. This mechanism is highly efficient.
-
Troubleshooting & Prevention:
-
Avoid Acidic Workups: Do not use acidic aqueous solutions (e.g., 1M HCl, NH₄Cl) during the reaction workup if you wish to retain the ester. Use a saturated solution of NaHCO₃ or water for quenching and extraction.[1]
-
Chromatography Considerations: If performing column chromatography, be aware that silica gel is inherently acidic. For sensitive compounds, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
Control Basicity and Temperature: When using strong bases (e.g., NaOH, KOH) in your reaction, keep the temperature as low as possible and the reaction time as short as necessary to prevent saponification.
-
Diagram: Troubleshooting Ester Hydrolysis
Caption: A logical workflow to diagnose and solve unintended hydrolysis of the tert-butyl ester.
References
Technical Support Center: Purification of Tert-butyl 4-bromo-2-methylbenzoate
Welcome to the technical support guide for the purification of tert-butyl 4-bromo-2-methylbenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My product is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is typically a result of an improperly optimized mobile phase. The goal is to find a solvent system where your target compound and impurities have significantly different affinities for the stationary phase, leading to distinct retention times.
-
Causality: The polarity of the mobile phase directly influences the rate at which compounds travel through the polar silica gel column.[1] If the eluent is too polar, all compounds will travel quickly and close together, resulting in poor separation. If it's not polar enough, elution times will be excessively long.
-
Solution: Thin-Layer Chromatography (TLC) Optimization. Before committing to a large-scale column, systematically test various solvent systems using TLC.[2]
-
Start Non-polar: Begin with a low-polarity mixture, such as 2-5% ethyl acetate (EtOAc) in hexanes.
-
Analyze Rf Values: Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key metric.[2]
-
Target Rf: For optimal separation on a column, the desired product, this compound, should have an Rf value of approximately 0.2-0.3.[3]
-
Iterate: Gradually increase the percentage of the more polar solvent (EtOAc) until you achieve the target Rf for your product and see clear separation from other spots on the TLC plate.
-
Q2: I'm observing a very low yield of my ester after the column. What could be the cause?
A2: A significant loss of product during silica gel chromatography often points to compound instability on the stationary phase. The tert-butyl ester functional group is known to be labile under acidic conditions.[4][5][6]
-
Causality: Silica-Mediated Hydrolysis. Standard silica gel possesses acidic silanol (Si-OH) groups on its surface.[7][8] These sites can catalyze the hydrolysis of the acid-sensitive tert-butyl ester back to the parent carboxylic acid (4-bromo-2-methylbenzoic acid).[9][10] This newly formed carboxylic acid is highly polar and will bind strongly to the silica gel, making it difficult to elute with non-polar solvents.[8][11]
-
Solutions:
-
TLC Stability Test: Before running the column, spot the crude material on a silica TLC plate. Let the plate sit for 1-2 hours before developing it. If a new, lower-Rf spot (corresponding to the carboxylic acid) appears or intensifies, or the product spot diminishes, degradation on silica is likely.[8]
-
Use Deactivated Silica: Consider using a neutralized silica gel or treating standard silica gel by flushing the packed column with your eluent containing 1% triethylamine, followed by re-equilibration with the neutral eluent. This passivates the acidic sites.[11]
-
Switch Stationary Phase: If acid sensitivity is severe, using a more inert stationary phase like neutral alumina may be a viable alternative.
-
Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time the compound spends in contact with the acidic silica, thereby minimizing degradation.[12]
-
Q3: The product-containing fractions show significant streaking or "tailing" on the TLC analysis. What is happening?
A3: Tailing is a common issue when purifying compounds that can have strong, non-ideal interactions with the stationary phase. For this purification, it is often caused by the presence of the 4-bromo-2-methylbenzoic acid impurity.
-
Causality: Silanol Interactions. The carboxylic acid impurity can be deprotonated by the basic sites on the silica surface or engage in strong hydrogen bonding with the acidic silanol groups.[7][13] This leads to a continuous, slow elution of the impurity rather than a compact band, causing it to streak into subsequent fractions containing your desired, less polar ester.
-
Solutions:
-
Aqueous Workup First: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[11] This will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt and leaving the neutral ester in the organic layer.
-
Modify the Mobile Phase: If the acidic impurity is minor, adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the ionization of the impurity, reducing its strong interaction with the silica and resulting in a more defined spot.[3][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for this purification?
A1: The standard choice is Silica Gel (230-400 mesh, 40-63 µm particle size) for flash column chromatography.[12][14] A common and effective mobile phase is a gradient of Ethyl Acetate in Hexanes .[15][16][17] The precise gradient should be determined by preliminary TLC analysis, but a typical starting point is 5% EtOAc in hexanes, gradually increasing to 10-20% EtOAc.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic ring, the compound is UV-active. It can be easily visualized by shining a UV lamp (254 nm) on the TLC plate, where it will appear as a dark spot.[2][18] If you need to visualize non-UV-active impurities (like starting alcohols), you can use a chemical stain such as potassium permanganate (KMnO₄) or an iodine chamber after UV visualization.[2][3]
Q3: What are the likely impurities I need to separate?
A3: The primary impurities depend on the synthetic route but commonly include:
-
4-bromo-2-methylbenzoic acid: The unreacted starting material or a product of ester hydrolysis. This is significantly more polar than the product.[11][19]
-
tert-Butanol: A common reagent for esterification. It is polar and will likely stick to the baseline on TLC in typical non-polar eluents.
-
Isomeric Byproducts: Depending on the synthesis, small amounts of other isomers may be present. Their polarity will be similar to the product, requiring careful TLC optimization for separation.
Q4: Is it better to load the sample onto the column dry or dissolved in solvent ("wet loading")?
A4: For the best resolution, dry loading is preferred. This involves pre-adsorbing the crude product onto a small amount of silica gel.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Thoroughly mix and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. This technique ensures that the sample starts as a very narrow, concentrated band, leading to sharper peaks and better separation during elution.[12]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm (230-400 mesh) | Standard for high-resolution flash chromatography of moderately polar compounds.[14] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Offers a good polarity range and low viscosity for efficient separation.[16][17] |
| Initial Eluent | 2-5% Ethyl Acetate in Hexanes | Ensures that non-polar impurities are washed out first. |
| Target TLC Rf | ~0.2 - 0.3 (in 5-10% EtOAc/Hexanes) | Provides the best balance between resolution and elution time.[3] |
| Visualization | UV light (254 nm) | The aromatic ring makes the compound visible under UV.[2] |
Experimental Protocol: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel mass to crude product mass).
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.[12]
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Method):
-
Pre-adsorb the crude this compound onto a small amount of silica gel as described in FAQ #4.
-
Carefully layer the resulting powder onto the sand at the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity mobile phase, applying gentle air pressure to maintain a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
-
Collect the eluent in fractions (e.g., in test tubes).
-
Gradually increase the polarity of the mobile phase as prescribed by your TLC analysis (e.g., move from 2% to 5% to 10% EtOAc).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
-
Combine the fractions that contain only the pure product spot.
-
-
Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visual Workflow: Troubleshooting Logic
Caption: Troubleshooting workflow for column chromatography issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. agilent.com [agilent.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. rsc.org [rsc.org]
- 16. Chromatography [chem.rochester.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Synthesis of Tert-butyl 4-bromo-2-methylbenzoate Derivatives
Welcome to the technical support center for the synthesis of tert-butyl 4-bromo-2-methylbenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of sterically hindered esters. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Fischer-Speier esterification often ineffective for synthesizing this compound?
The primary challenge lies in the combination of a sterically hindered carboxylic acid (due to the ortho-methyl group) and a tertiary alcohol (tert-butanol). Standard Fischer-Speier conditions, which rely on strong acid catalysis (like H₂SO₄) and heat, are problematic for two main reasons:
-
Steric Hindrance: The methyl group at the C2 position physically blocks the approach of the bulky tert-butanol to the carbonyl carbon, dramatically slowing the rate of esterification.
-
Carbocation Instability: Under strong acidic and heated conditions, tert-butanol readily dehydrates to form a stable tert-butyl carbocation, which then quickly eliminates a proton to form isobutene gas.[1][2] This side reaction consumes the alcohol, preventing it from participating in the desired esterification.
Therefore, milder, more sophisticated methods are required to achieve good yields.
Q2: What are the most reliable methods for synthesizing this type of sterically hindered tert-butyl ester?
For this specific transformation, coupling-agent-mediated reactions are the most effective. The two most highly recommended methods are:
-
Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] It is renowned for its mild reaction conditions (often at room temperature) and its effectiveness with sterically demanding substrates.[1][4]
-
Mitsunobu Reaction: This reaction uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.[5][6] It is another powerful method for forming esters under mild conditions.[7]
Both methods circumvent the issues of the Fischer esterification by activating either the carboxylic acid (Steglich) or the alcohol (Mitsunobu) under neutral or basic conditions, thus avoiding the formation of isobutene.
Q3: What is the specific role of 4-dimethylaminopyridine (DMAP) in the Steglich esterification?
DMAP serves as a highly effective acylation catalyst. While the carbodiimide (DCC or EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate, this intermediate can be slow to react with a hindered alcohol.[1] More critically, it can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction pathway and lowers the yield.[3]
DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate.[1][2] This forms a highly reactive N-acylpyridinium salt ("active ester"). This new intermediate is much more susceptible to nucleophilic attack by the sterically hindered tert-butanol and cannot undergo the detrimental N-acylurea rearrangement.[1] In essence, DMAP acts as an acyl-transfer catalyst, dramatically accelerating the desired esterification and suppressing side reactions.[1][3]
Troubleshooting Guide
Q4: My Steglich esterification yield is low. What are the most likely causes and how can I fix them?
Low yield in a Steglich esterification is a common but solvable issue. Here is a systematic approach to diagnosing the problem.
Troubleshooting Workflow for Low Yield
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Cross-Coupling Reactions of Aryl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) for one of the most common challenges in synthetic chemistry: low yields in palladium-catalyzed cross-coupling reactions of aryl bromides. As workhorse reactions in modern organic synthesis, mastering their optimization is critical. This resource will provide actionable insights grounded in mechanistic principles to help you diagnose and resolve issues in your Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.
Troubleshooting Guide: A Symptom-Based Approach
Low product yield is a frustratingly common issue. This section is structured to help you diagnose the problem based on your experimental observations.
Scenario 1: Low or No Conversion of the Aryl Bromide Starting Material
This is often indicative of a fundamental problem with the catalytic cycle, preventing it from turning over effectively.
Question: My aryl bromide is largely unreacted, even after extended reaction times. What are the likely culprits?
Answer: When the starting material remains, it points to an issue with the catalyst's activity or the reaction conditions not being suitable for the initial, often rate-limiting, oxidative addition step.[1]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the heart of the catalytic cycle.[2] Its formation or stability might be compromised.
-
Solution: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[3] For Pd(II) precatalysts like Pd(OAc)₂, consider a pre-activation step by gently heating the Pd(II) source with the ligand before adding the other reagents.[4] Using advanced, pre-formed Pd(0) precatalysts can also provide more consistent results.[4]
-
-
Suboptimal Ligand Choice: The ligand is not just a spectator; it critically influences the catalyst's stability and reactivity.[5] For aryl bromides, which are less reactive than aryl iodides, the choice of ligand is paramount.[6][7]
-
Solution: For challenging (e.g., electron-rich or sterically hindered) aryl bromides, standard ligands like PPh₃ may be insufficient.[1] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[6][8] These ligands promote the formation of the active monoligated palladium species and accelerate oxidative addition.[6] A ligand screening is often a valuable exercise in optimizing a new reaction.[4]
-
-
Inadequate Reaction Temperature: Oxidative addition of an aryl bromide to Pd(0) has a significant activation energy barrier.
-
Poor Reagent Quality: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[8]
Scenario 2: Starting Materials Are Consumed, but Yield of Desired Product is Low
This scenario suggests that the catalytic cycle is turning over, but is being diverted through unproductive pathways, leading to side products.
Question: My starting materials are gone, but my desired product is only a minor component of the crude mixture. What side reactions should I be looking for?
Answer: Several side reactions can compete with the desired cross-coupling pathway. Identifying the major byproducts is key to diagnosing the issue.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Homocoupling | Two molecules of the organometallic coupling partner (e.g., boronic acid) couple with each other.[1] | Presence of oxygen, use of a Pd(II) precatalyst that is slow to reduce to Pd(0).[5] | 1. Rigorously degas the reaction mixture.[10] 2. Use a Pd(0) source or a precatalyst that rapidly generates the active species.[10] |
| Dehalogenation | The aryl bromide is reduced, replacing the bromine with a hydrogen atom.[11] | High temperatures, prolonged reaction times, certain bases acting as hydride sources.[11] | 1. Optimize ligand and base. 2. Lower the reaction temperature if possible.[10] |
| Protodeboronation (Suzuki Specific) | The C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.[1] | Presence of water and base, especially with electron-rich boronic acids.[1] | 1. Use anhydrous conditions.[1] 2. Employ a milder base (e.g., K₃PO₄, KF).[3] 3. Convert the boronic acid to a more stable pinacol ester.[1] |
Scenario 3: Reaction Starts but Stalls, Often Accompanied by a Color Change
This is a classic sign of catalyst deactivation during the reaction.
Question: My reaction looks like it's working initially, but then it stops, and the mixture has turned black. What's happening?
Answer: The formation of a black precipitate, known as "palladium black," is a clear visual indicator of catalyst decomposition.[8] The active, soluble Pd(0) catalyst has agglomerated into inactive, elemental palladium metal.
Causes of Catalyst Decomposition and Prevention:
-
Ligand Dissociation/Decomposition: If the catalytic cycle is slow, the Pd(0) species may be in solution long enough to aggregate.[10] Insufficiently bulky or electron-donating ligands may not adequately stabilize the metal center.
-
Prevention: Use bulky, electron-rich phosphine ligands or NHCs to create a sterically protective environment around the palladium, preventing agglomeration.[8]
-
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[8]
-
Prevention: Run the reaction at the lowest temperature that provides a reasonable rate. It may be beneficial to try a more active catalyst at a lower temperature.
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[8]
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base and solvent?
A1: The base and solvent system is crucial and can dramatically influence the reaction's success.[9] The base is often required for the transmetalation step (e.g., to form the boronate in Suzuki coupling).[5] The solvent must solubilize all components and can affect catalyst stability.[12] There is no universal system; common combinations include K₂CO₃ or Cs₂CO₃ in solvents like dioxane, toluene, or DMF.[9][13] Screening different base/solvent combinations is often necessary for optimization.[14]
Q2: My aryl bromide is electron-rich and sterically hindered. What special considerations should I take?
A2: These substrates are particularly challenging because both electronic and steric factors slow down the rate-limiting oxidative addition step.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You will likely need a more robust catalyst system, such as a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized bulky, electron-rich ligand like SPhos or XPhos.[6] Higher reaction temperatures may also be required.
Q3: How important is degassing the reaction mixture?
A3: It is critically important. Oxygen can lead to multiple detrimental side reactions, including the homocoupling of organometallic reagents and the oxidative degradation of phosphine ligands and the Pd(0) catalyst itself.[7][8] Proper degassing, for instance, by bubbling an inert gas through the solvent or using freeze-pump-thaw cycles, is essential for reproducible and high-yielding reactions.[4]
Q4: Can I use aryl chlorides instead of bromides?
A4: While this guide focuses on aryl bromides, it's important to note that aryl chlorides are significantly less reactive due to the stronger C-Cl bond.[3] Cross-coupling of aryl chlorides requires highly specialized and active catalyst systems, typically employing very bulky and electron-rich ligands, and may not be feasible under the same conditions that work for aryl bromides.[8][15]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for the coupling of an aryl bromide with a boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes.[3] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[1]
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening of Ligands for an Unoptimized Reaction
When facing a low-yielding reaction, a parallel ligand screen can quickly identify a more effective catalyst system.
-
Setup: In a glovebox or using a multi-well reaction block, prepare several reaction vials.[16]
-
Reagents: To each vial, add the aryl bromide (0.1 mmol), the coupling partner (0.12 mmol), and the base (0.2 mmol).
-
Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%) with a different ligand for each reaction (e.g., SPhos, XPhos, P(t-Bu)₃; 0.002-0.004 mmol).
-
Reaction Execution: Add degassed solvent to each reaction vial, followed by the catalyst/ligand solutions. Seal the vials and heat to the desired temperature.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench, and analyze the conversion/yield in each vial by LC-MS or GC-MS to identify the optimal ligand.
Visualizations
Caption: The catalytic cycle for a generic cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Navigating Base Selection for Reactions of tert-Butyl 4-Bromo-2-methylbenzoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 4-bromo-2-methylbenzoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when selecting a base for reactions involving this sterically hindered aryl bromide. Our focus is to empower you with the scientific rationale behind experimental choices to enhance the success and reproducibility of your synthetic endeavors.
The unique structure of this compound, featuring a bulky ortho-methyl group and a base-sensitive tert-butyl ester, presents a distinct set of challenges in common cross-coupling and substitution reactions. The steric hindrance around the bromine atom can impede catalyst coordination and reactivity, while the choice of base is critical to promote the desired transformation without inducing unwanted side reactions, such as ester hydrolysis. This guide will walk you through these considerations, providing practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often multifactorial, stemming from its sterically demanding nature. The ortho-methyl group can hinder the oxidative addition step in the catalytic cycle. Furthermore, an inappropriate base can either be too weak to facilitate the crucial transmetalation step or strong enough to cause hydrolysis of the tert-butyl ester.
Troubleshooting Steps:
-
Evaluate Your Base: For Suzuki couplings, the base's role is to activate the boronic acid for transmetalation.[1] With a sterically hindered substrate, a stronger, non-nucleophilic base is often required. Consider switching from common bases like sodium carbonate to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective in challenging couplings.[2]
-
Ligand Selection is Key: The steric bulk of the ortho-methyl group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos are excellent candidates for such sterically hindered substrates.[3]
-
Solvent and Temperature Optimization: Ensure your reagents are soluble in the chosen solvent system at the reaction temperature. A mixture of a polar aprotic solvent like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) with water is a common choice. Elevated temperatures (typically 80-110 °C) are often necessary to overcome the activation energy barrier for sterically hindered substrates.[4]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
Q2: I am observing significant hydrolysis of the tert-butyl ester during my cross-coupling reaction. How can I prevent this?
A2: The tert-butyl ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures. While tert-butyl esters are generally more stable to basic hydrolysis than methyl or ethyl esters, cleavage can occur with strong bases like sodium hydroxide or potassium tert-butoxide, particularly in non-aqueous but protic media.[5][6]
Mitigation Strategies:
-
Use a Weaker, Non-Hydroxide Base: If your coupling reaction allows, consider using a base that is less prone to promoting hydrolysis. Potassium fluoride (KF) can be a suitable choice for base-sensitive substrates, as it activates the boronic acid without being strongly basic.[1]
-
Anhydrous Conditions: If using a strong base like K₃PO₄, ensure your reaction is conducted under anhydrous conditions to minimize the presence of water, which is necessary for hydrolysis.
-
Temperature Control: If possible, try running the reaction at a lower temperature for a longer duration to see if the desired coupling can proceed without significant ester cleavage.
Q3: For a Buchwald-Hartwig amination, which base should I choose for this compound?
A3: The base in a Buchwald-Hartwig amination deprotonates the amine to form the palladium-amido intermediate.[7] For sterically hindered aryl bromides, a strong, non-nucleophilic base is essential.
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu): This is a very common and effective base for Buchwald-Hartwig reactions, particularly with challenging substrates.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base that can be effective.
-
Potassium Phosphate (K₃PO₄): While less common than alkoxides for aminations, it can be a viable option, especially when trying to avoid the more aggressive nature of NaOtBu.
The choice of ligand is also critical. Sterically demanding ligands like BrettPhos or RuPhos are often required to facilitate the coupling of hindered aryl halides.[3]
Q4: Can I use a weaker organic base like triethylamine (Et₃N) or DBU for these reactions?
A4: While weaker organic bases can be advantageous for substrates with base-sensitive functional groups, they are generally not strong enough to effectively promote Suzuki-Miyaura or Buchwald-Hartwig couplings with a sterically hindered and relatively electron-rich aryl bromide like this compound. The pKa of the base's conjugate acid should typically be high enough to deprotonate the amine (for Buchwald-Hartwig) or activate the boronic acid (for Suzuki). However, for certain applications with highly active catalyst systems, milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed, offering a homogeneous reaction mixture.[8]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Insufficiently active catalyst system for the sterically hindered substrate. 2. Base is too weak to promote transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig). 3. Reaction temperature is too low. | 1. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). 2. Switch to a stronger base such as K₃PO₄, Cs₂CO₃ (for Suzuki), or NaOtBu (for Buchwald-Hartwig). 3. Increase the reaction temperature, typically in the range of 80-110 °C. |
| Significant Ester Hydrolysis | 1. Base is too strong and/or nucleophilic. 2. Presence of water in the reaction mixture. | 1. Use a less nucleophilic base like K₃PO₄ or KF. 2. Ensure anhydrous conditions by using dry solvents and reagents. |
| Protodebromination (Replacement of Br with H) | 1. Presence of water or other protic sources leading to the formation of palladium hydride species. 2. Decomposition of the boronic acid (in Suzuki coupling). | 1. Use anhydrous solvents and reagents. 2. Ensure the boronic acid is of high quality and consider using more stable boronic esters (e.g., pinacol esters). |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂). |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 2-MeTHF/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and sodium tert-butoxide (1.4-2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene or dioxane, followed by this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Decision-Making Process
Base Selection Workflow
Caption: Decision workflow for base selection.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
Monitoring Reaction Progress of tert-butyl 4-bromo-2-methylbenzoate with TLC
<Technical Support Center
Welcome to the technical support center for monitoring reactions involving tert-butyl 4-bromo-2-methylbenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions with this compound.
Question 1: My TLC plate shows significant streaking for the reaction mixture spot. What's causing this and how can I fix it?
Answer:
Streaking on a TLC plate, where a sample appears as a long smear rather than a distinct spot, is a frequent issue.[1][2][3] There are several potential causes for this when monitoring your reaction.
-
Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[1][3][4] A highly concentrated spot can overwhelm the stationary phase's capacity to separate the components effectively, leading to a continuous smear.
-
Solution: Dilute your reaction mixture aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate. You can also try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to apply a smaller total amount of the mixture.[1][5]
-
-
Highly Polar Compounds: If your reaction produces or involves highly polar compounds, they can interact very strongly with the silica gel stationary phase, causing them to move unevenly and streak.[1][3]
-
Solution: Modify your mobile phase. Adding a small amount of a polar solvent like methanol can help to move the polar compounds up the plate more effectively. For acidic or basic compounds, adding a few drops of acetic acid (for acids) or triethylamine/ammonia (for bases) to the eluting solvent can improve spot shape by neutralizing the species and reducing their strong interaction with the silica.[3][5]
-
-
Incomplete Drying: If the spotting solvent has not fully evaporated before placing the plate in the developing chamber, it can interfere with the separation process and cause streaking.
-
Solution: Ensure the spot is completely dry before development. A gentle stream of air or nitrogen can be used to speed up this process.
-
Question 2: I'm running a Suzuki coupling reaction with this compound, but my starting material and product have very similar Rf values. How can I improve the separation on my TLC plate?
Answer:
Poor separation between the starting material and product can make it difficult to determine if the reaction has gone to completion.[6] this compound and its coupled products can sometimes have similar polarities.
-
Optimize the Solvent System: The key to good separation is finding the right mobile phase. The goal is to find a solvent system where the Rf values are ideally between 0.15 and 0.85, with a significant difference between the spots of interest.
-
Solution: Experiment with different solvent systems. A common starting point for compounds like these is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[7] You can systematically vary the ratio of these solvents to find the optimal separation. For example, if both spots are too high on the plate (Rf > 0.7), your eluent is too polar; decrease the proportion of the polar solvent.[8] If they are too low (Rf < 0.2), increase the polarity.[8] Trying different solvent classes, such as dichloromethane/methanol or toluene-based systems, can also provide different selectivity.[5]
-
-
Co-spotting: To confirm if you are seeing two distinct spots, you can use the co-spotting technique.
-
Procedure: In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third lane, carefully spot the starting material and then, on top of it, spot the reaction mixture. If you have two compounds, the co-spot lane will show two separated spots (or an elongated spot if separation is poor). If the starting material is consumed, the co-spot will look identical to the reaction mixture spot.[5][6]
-
-
Two-Dimensional TLC: For very difficult separations, 2D TLC can be employed.
-
Procedure: Spot the mixture in one corner of a square TLC plate and develop it in one solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system. This can effectively separate compounds with very similar Rf values in a single solvent system.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?
A1: For a compound like this compound, which is an aromatic ester, a good starting point for your mobile phase would be a mixture of hexanes and ethyl acetate. A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate. The ideal solvent system should give your starting material an Rf value of around 0.25-0.35 to allow room for the product, which is often less polar in cross-coupling reactions, to appear at a higher Rf.[1] You can then adjust the ratio to achieve optimal separation.
Q2: My spots are not visible under the UV lamp. What should I do?
A2: While this compound is UV active due to its aromatic ring, some reaction products or byproducts may not be, or your sample concentration might be too low.[5][9]
-
Increase Concentration: Try spotting a more concentrated sample of your reaction mixture. You can do this by spotting multiple times in the same place, allowing the solvent to dry between each application.[4][5]
-
Use a Chemical Stain: If UV light doesn't work, you'll need to use a chemical stain to visualize the spots.[10][11] Stains work by reacting with the compounds on the plate to produce a colored product.[10]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols, alkenes, and some aromatic compounds. It will appear as yellow spots on a purple background.[12]
-
p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide variety of functional groups to give a range of colors upon heating.[12][13]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine is a semi-destructive method that can visualize many organic compounds as brownish spots.[10][12]
-
Q3: How do I calculate the Rf value and what does it signify?
A3: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[14]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[14][15] It is a measure of a compound's polarity in a given solvent system on a specific stationary phase.[16] In normal-phase TLC (with a polar stationary phase like silica gel), less polar compounds travel further up the plate and have higher Rf values, while more polar compounds interact more strongly with the stationary phase, travel shorter distances, and have lower Rf values.[8][16]
| Parameter | Description |
| Rf Value | A quantitative measure of a compound's migration on a TLC plate. |
| High Rf (e.g., 0.8) | Indicates low polarity; weak interaction with the stationary phase. |
| Low Rf (e.g., 0.2) | Indicates high polarity; strong interaction with the stationary phase. |
Q4: How can I be sure my TLC results are reproducible?
A4: Reproducibility in TLC is crucial for accurately monitoring a reaction. Several factors can influence the outcome.
-
Consistent Chamber Saturation: The atmosphere inside the TLC chamber should be saturated with the solvent vapor. This is typically achieved by lining the chamber with filter paper moistened with the eluent.[17] An unsaturated chamber can lead to higher Rf values.[17]
-
Plate Quality: Use plates from the same manufacturer and batch if possible. The thickness and activity of the adsorbent layer can vary.[16]
-
Spotting Technique: Apply small, uniform spots. Overloaded or uneven spots will lead to poor separation and inaccurate Rf values.[1][3]
-
Constant Temperature: Temperature can affect solvent viscosity and solubility, so running TLCs at a consistent temperature is important.[16]
Experimental Protocols & Visualizations
Protocol: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination.[1] Using a pencil, gently draw a starting line (origin) about 0.5-1 cm from the bottom of the plate.[1]
-
Sample Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the origin.
-
Lane 2 (Co-spot - C): Spot the starting material as in Lane 1. Then, on the same spot, apply the reaction mixture.
-
Lane 3 (Reaction Mixture - RXN): Take a small aliquot from your reaction at a specific time point. If necessary, dilute it with a suitable solvent. Spot this on the origin.
-
-
Development: Pour your chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm (ensure it is below the origin line).[17] Place the prepared TLC plate into the chamber and seal it. Allow the solvent to ascend the plate by capillary action.[1]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[15][18]
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1][10] If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf values for all spots. Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[19]
Workflow for Troubleshooting TLC Separation
Caption: A decision-making workflow for troubleshooting common TLC separation issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chembam.com [chembam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 8. Home Page [chem.ualberta.ca]
- 9. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. mastelf.com [mastelf.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 19. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Palladium Catalyst Removal from tert-Butyl 4-Bromo-2-Methylbenzoate Reactions
Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions involving substrates like tert-butyl 4-bromo-2-methylbenzoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide in-depth, practical solutions to common challenges encountered during the purification of your reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my final compound so critical?
A1: The removal of residual palladium is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemicals for several reasons.[1][2] Firstly, regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent limits on the amount of residual metals in drug products due to their potential toxicity.[1][2] Secondly, residual palladium can interfere with downstream synthetic steps or biological assays, leading to inaccurate results or undesired side reactions.[3] For compounds intended for biological screening, a maximum level of 100 ppm of palladium is often recommended.[4]
Q2: What are the common forms of palladium I might find in my reaction mixture?
A2: Residual palladium can exist in various forms, which influences the choice of removal method. It can be present as heterogeneous Pd(0) particles (often referred to as "palladium black"), soluble Pd(0) or Pd(II) complexes with ligands, or colloidal palladium.[1][5] The specific form depends on the initial catalyst, ligands, reaction conditions, and workup procedure.
Q3: I've tried filtering my reaction mixture through Celite, but I still have high levels of palladium. What's going wrong?
A3: Filtration through a pad of Celite is primarily effective for removing heterogeneous palladium species.[5][6] If you still have high palladium levels after filtration, it's likely that you have soluble or colloidal palladium in your product.[5][6] In such cases, you will need to employ other techniques like treatment with scavengers, precipitation, or chromatography.[6]
Q4: What are palladium scavengers and how do I choose the right one?
A4: Palladium scavengers are materials that selectively bind to and remove palladium from a solution. They are often solid-supported, allowing for easy removal by filtration.[7] Common scavengers include functionalized silica gels or polymers with thiol, thiourea, amine, or phosphine groups.[6][7][8]
The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[6]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent.
-
Product Functionality: Be mindful of potential interactions between the scavenger and your product.
A screening of different scavengers is often the best approach to find the most effective one for your specific system.[6]
Troubleshooting Guides
Problem 1: Ineffective Palladium Removal with Standard Filtration
Symptoms:
-
Significant palladium levels detected by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other analytical techniques after filtering through Celite or standard filter paper.[9][10][11][12][13]
-
The filtrate has a dark color, suggesting the presence of fine palladium particles or soluble species.
Causality Analysis: This issue typically arises when the palladium is not in a form that can be easily removed by simple filtration. Soluble palladium-ligand complexes or very fine, colloidal palladium particles can pass through standard filter media.
Solutions:
-
Optimize Filtration:
-
Use a Finer Filter Medium: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[6]
-
Proper Celite Bed Preparation: Ensure a well-packed Celite bed of at least 1-2 cm. Pre-wetting the Celite with the filtration solvent can improve its efficiency.[5][6]
-
Double Filtration: Pass the solution through a second Celite pad.[6]
-
-
Induce Precipitation:
-
Anti-Solvent Addition: If your product is soluble in a non-polar solvent, adding a polar anti-solvent might cause the palladium species to precipitate.
-
Chemical Precipitation: In some cases, adding a small amount of a precipitating agent can help.
-
-
Adsorption:
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb palladium.[14][15][16][17] However, be aware that this can sometimes lead to product loss.[1]
-
Silica Gel: Passing the crude product through a short plug of silica gel can also help remove some palladium species.[5]
-
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the acceptable limit even after treatment with a scavenger.
Causality Analysis: The inefficiency of a scavenger can be due to several factors, including the choice of scavenger, insufficient contact time or amount, or the deactivation of the scavenger by other components in the reaction mixture. The palladium may also be strongly complexed with the product molecule.
Solutions:
-
Scavenger Selection and Optimization:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, TMT).[7][8][18][19]
-
Increase Scavenger Amount: Gradually increase the weight percent of the scavenger.
-
Increase Contact Time and Temperature: Allow for longer stirring times or gently heat the mixture, as this can improve scavenging kinetics.[20]
-
-
Consider the Reaction Matrix:
-
Solvent Effects: The efficiency of a scavenger can be highly dependent on the solvent.[1]
-
pH Adjustment: In some cases, adjusting the pH of the mixture can break palladium-ligand complexes and make the palladium more accessible to the scavenger.
-
-
Sequential Treatment:
-
Multi-Step Scavenging: A combination of different scavengers or a scavenger treatment followed by another purification method like crystallization can be more effective.
-
Experimental Protocols
Protocol 1: Enhanced Filtration with Celite
This protocol is a starting point for removing heterogeneous palladium.
-
Preparation of the Celite Pad:
-
Filtration:
Protocol 2: Palladium Scavenging with Functionalized Silica
This protocol provides a general procedure for using solid-supported scavengers.
-
Scavenger Selection:
-
Scavenging Procedure:
-
To the crude reaction mixture, add the selected scavenger (typically 2-5 wt% relative to the product).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-16 hours.
-
Monitor the palladium concentration periodically if possible.
-
-
Workup:
-
Filter off the solid scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Pros | Cons |
| Celite Filtration | Variable (effective for heterogeneous Pd) | Simple, inexpensive.[5] | Ineffective for soluble or colloidal palladium.[6] |
| Activated Carbon | Good to Excellent | Cost-effective, readily available.[14][15] | Can lead to product loss, may require optimization.[1] |
| Functionalized Silica Scavengers | Excellent | High selectivity, high efficiency.[7][8] | Higher cost compared to carbon or Celite. |
| Crystallization | Variable | Can provide very pure product. | Product must be crystalline, potential for co-crystallization of impurities. |
| Chromatography | Good to Excellent | Can remove a wide range of impurities. | Can be time-consuming and require large solvent volumes.[5] |
Visualization
Decision-Making Workflow for Palladium Removal
Caption: A decision tree for selecting the appropriate palladium removal strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. scirp.org [scirp.org]
- 11. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. mdpi.com [mdpi.com]
- 17. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sopachem.com [sopachem.com]
- 19. biotage.com [biotage.com]
- 20. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of tert-Butyl 4-Bromo-2-Methylbenzoate
Authored by: A Senior Application Scientist
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development
In the landscape of pharmaceutical research and drug development, the precise and unequivocal determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property.[1] For intermediates like tert-butyl 4-bromo-2-methylbenzoate, a versatile building block in organic synthesis, confirming its exact isomeric form is critical. While multiple analytical techniques can provide structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of information, revealing the complete atomic connectivity and chemical environment of a molecule in solution.[2][3]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral data, explain the rationale behind peak assignments, and present a comparative analysis against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making.
The Subject Molecule: this compound
The first step in any analysis is a clear representation of the molecule . The structure, with IUPAC numbering for the aromatic ring, is presented below. This numbering is crucial for the subsequent assignment of NMR signals.
Caption: Structure of this compound.
¹H and ¹³C NMR Spectral Data Analysis
The power of NMR lies in its ability to provide distinct signals for each chemically unique nucleus in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals allow for a complete structural puzzle to be pieced together.[4][5]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~ 7.75 | d (J ≈ 8.5 Hz) | 1H | Ar-H 6 | Ortho to the electron-withdrawing ester group, resulting in a downfield shift. Coupled only to H5 (ortho-coupling). |
| B | ~ 7.40 | d (J ≈ 2.0 Hz) | 1H | Ar-H 3 | Ortho to the methyl group and meta to the bromine and ester group. Coupled only to H5 (meta-coupling). |
| C | ~ 7.35 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Ar-H 5 | Coupled to both H6 (ortho) and H3 (meta), resulting in a doublet of doublets.[6] |
| D | ~ 2.45 | s | 3H | Ar-CH₃ | A typical chemical shift for a methyl group attached to an aromatic ring. Appears as a singlet as there are no adjacent protons. |
| E | ~ 1.58 | s | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show a characteristic strong singlet in the upfield region.[7] |
Expert Analysis: The aromatic region (7.0-8.0 ppm) is particularly diagnostic. The presence of three distinct signals—a doublet, another doublet, and a doublet of doublets—unequivocally confirms the 1,2,4-trisubstitution pattern on the benzene ring. Any other isomeric arrangement would produce a different splitting pattern. For example, a 1,3,4-trisubstituted isomer would likely show two doublets and a singlet in the aromatic region. The large coupling constant (J ≈ 8.5 Hz) is characteristic of ortho-coupling between adjacent protons (H5 and H6), while the small coupling constant (J ≈ 2.0 Hz) is typical for meta-coupling between protons separated by a carbon atom (H3 and H5).[6]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, simplifying the analysis.[8][9]
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165.5 | C =O (Ester) | Carbonyl carbons in esters typically resonate in this downfield region.[10][11] |
| ~ 140.1 | C 2-CH₃ | Aromatic carbon bearing the alkyl group. Quaternary and deshielded by the substituent. |
| ~ 133.8 | C 6-H | Aromatic CH carbon ortho to the ester group. |
| ~ 132.5 | C 3-H | Aromatic CH carbon. |
| ~ 130.0 | C 1-C=O | Quaternary aromatic carbon attached to the ester, deshielded by the carbonyl. |
| ~ 128.2 | C 5-H | Aromatic CH carbon. |
| ~ 125.1 | C 4-Br | Aromatic carbon attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to what might be expected based on electronegativity alone.[8][12] |
| ~ 81.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent oxygen atom. |
| ~ 28.2 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 21.6 | Ar-CH₃ | Typical chemical shift for a methyl group carbon attached to an aromatic ring. |
Expert Analysis: The spectrum is expected to show ten distinct signals, corresponding to the ten chemically non-equivalent carbon environments (the three methyl carbons of the tert-butyl group are equivalent). The chemical shifts are highly predictable based on well-established substituent effects.[13] The downfield signal at ~165.5 ppm is a clear indicator of the ester carbonyl carbon.[14][15] The signals for the quaternary carbon of the tert-butyl group (~81.5 ppm) and the carbon attached to the bromine (~125.1 ppm) are also highly characteristic.
Comparative Analysis: Why NMR is the Gold Standard
While other techniques are valuable, they lack the definitive structural resolving power of NMR for a molecule like this.[2] The true value of an analytical method is understood by comparing it with alternatives.
References
- 1. azooptics.com [azooptics.com]
- 2. benchchem.com [benchchem.com]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. scispace.com [scispace.com]
- 13. asianpubs.org [asianpubs.org]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometric Analysis of Tert-butyl 4-bromo-2-methylbenzoate
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of tert-butyl 4-bromo-2-methylbenzoate. In the absence of a publicly available experimental mass spectrum for this specific compound, this document serves as a predictive guide based on established fragmentation principles and data from analogous structures. We will explore expected fragmentation patterns under different ionization techniques and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis.
Introduction: The Analytical Challenge
This compound is a small organic molecule with key structural features that dictate its behavior in a mass spectrometer: a brominated aromatic ring, a tert-butyl ester group, and a methyl substituent. The presence of bromine, with its characteristic isotopic signature, provides a valuable analytical handle. However, the lability of the tert-butyl group presents a predictable and dominant fragmentation pathway that must be understood for accurate structural confirmation. This guide will dissect these features to provide a robust framework for method development and data interpretation.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula for this compound is C₁₂H₁₅BrO₂, with a monoisotopic mass of approximately 270.0255 Da and an average molecular weight of 271.15 g/mol .[1] Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[2]
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), typically used in GC-MS, extensive fragmentation is expected. The primary fragmentation pathways are predicted to be:
-
Loss of the Tert-butyl Group: The most prominent fragmentation will likely be the cleavage of the C-O bond of the ester, leading to the loss of a tert-butyl radical and the formation of the 4-bromo-2-methylbenzoyl cation. However, the charge is more likely to be retained by the highly stable tert-butyl cation. This will result in a very strong signal at m/z 57 .[2]
-
Formation of the Benzoyl Cation: Following the loss of the tert-butoxy group, the resulting 4-bromo-2-methylbenzoyl cation is expected at m/z 213/215 . This fragment will also exhibit the characteristic 1:1 isotopic pattern of bromine.
-
Subsequent Fragmentations: The 4-bromo-2-methylbenzoyl cation can further fragment through the loss of carbon monoxide (CO) to yield a bromomethylphenyl cation at m/z 185/187 .
-
Molecular Ion Peak: The molecular ion peaks at m/z 270/272 may be observed, but they are expected to be of low abundance due to the high propensity for fragmentation, particularly the loss of the stable tert-butyl group.[2]
Electrospray Ionization (ESI) Fragmentation
In the softer ionization environment of Electrospray Ionization (ESI), commonly used in LC-MS, the protonated molecule [M+H]⁺ is expected as the base peak in the positive ion mode, appearing at m/z 271/273 . Collision-Induced Dissociation (CID) in the tandem mass spectrometry (MS/MS) mode would likely induce the following fragmentations:
-
Loss of Isobutylene: The most facile fragmentation of the [M+H]⁺ ion will be the neutral loss of isobutylene (C₄H₈, 56 Da) to form the protonated 4-bromo-2-methylbenzoic acid at m/z 215/217 .
-
Loss of the Tert-butyl Group: Similar to EI, the loss of the tert-butyl group can occur, leading to the 4-bromo-2-methylbenzoyl cation at m/z 213/215 .
Comparative Analysis: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound will depend on the specific analytical goals, such as purity assessment, quantification, or structural confirmation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Volatility Requirement | High; compound must be volatile and thermally stable. | Low; suitable for a wide range of polarities and volatilities. |
| Ionization Technique | Primarily Electron Ionization (EI). | Primarily Electrospray Ionization (ESI) or APCI. |
| Fragmentation | Extensive, providing detailed structural information. | Softer ionization, often requiring MS/MS for fragmentation. |
| Molecular Ion | Often weak or absent. | Typically a strong [M+H]⁺ or other adducts. |
| Sample Preparation | May require derivatization for non-volatile compounds. | Generally simpler, dissolving the sample in a suitable solvent. |
| Typical Application | Purity assessment, identification of volatile impurities. | Quantification, analysis of complex mixtures, characterization of non-volatile compounds. |
For this compound, both techniques are viable. GC-MS with EI would provide a reproducible fragmentation pattern useful for library matching and structural confirmation. LC-MS with ESI would be advantageous for its softer ionization, preserving the molecular ion and allowing for controlled fragmentation via MS/MS, which is often more suitable for quantification.
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. Optimization will be necessary for specific instrumentation and analytical requirements.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate. Dilute to a final concentration of 10 µg/mL.
-
GC-MS System and Conditions:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1 µg/mL with the initial mobile phase.
-
LC-MS/MS System and Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analysis: Full scan from m/z 100-400. For MS/MS, select the precursor ions at m/z 271 and 273 and acquire product ion spectra.
-
Visualization of Key Processes
Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
LC-MS/MS Workflow
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is straightforward with modern instrumentation. The predictable fragmentation of the tert-butyl ester and the distinct isotopic signature of bromine provide excellent diagnostic markers for its identification.
-
For qualitative analysis and structural confirmation , GC-MS with EI is a powerful tool due to its extensive and reproducible fragmentation.
-
For quantitative analysis and studies in complex matrices , LC-MS/MS with ESI is the preferred method, offering high sensitivity and selectivity through the monitoring of specific precursor-to-product ion transitions.
The protocols and predicted fragmentation patterns presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for this compound and structurally related compounds.
References
- 1. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Reactivity of Tert-Butyl 4-Bromo-2-Methylbenzoate in Cross-Coupling Reactions
Introduction: The Central Role of Substituted Aryl Halides in Modern Synthesis
In the realms of pharmaceutical discovery and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of complex molecular architectures. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity and utility of these transformations are profoundly influenced by the nature of the substrates, particularly the aryl halide.
This guide provides an in-depth comparison of the reactivity of tert-butyl 4-bromo-2-methylbenzoate , a sterically demanding building block, with other common aryl halides. We will dissect the structural features of this molecule, analyze how they dictate its behavior in key cross-coupling reactions, and provide supporting data and protocols to guide researchers in its effective utilization. Our analysis is grounded in the fundamental principles of organometallic chemistry, emphasizing the interplay of steric and electronic effects that govern catalytic efficiency.
Structural Dissection: Understanding the Reactivity Profile
The reactivity of this compound in palladium-catalyzed reactions is not defined by the aryl bromide bond alone. It is a composite of the steric and electronic contributions from all its constituent parts.
-
The Aryl Bromide: The C(sp²)-Br bond is the point of entry into the catalytic cycle via oxidative addition of a Palladium(0) complex. Aryl bromides generally offer a good balance of reactivity and stability, being more reactive than the more affordable but less reactive aryl chlorides, and more stable than the highly reactive but often more expensive aryl iodides.[1][2][3]
-
The Ortho-Methyl Group: This substituent is a critical determinant of reactivity. Its presence adjacent to the bromine atom creates significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst for the initial oxidative addition step and, more significantly, can slow down the final, bond-forming reductive elimination step from the palladium(II) intermediate.[4][5][6] Overcoming this steric challenge is often the primary focus of method development.
-
The Para-Tert-Butyl Ester Group: This group exerts two main influences:
-
Electronic Effect: As an ester, it is an electron-withdrawing group, which can facilitate the oxidative addition step.
-
Steric Bulk: The tert-butyl group is exceptionally bulky. While it is positioned away from the primary reaction site, its size can influence the overall shape and accessibility of the molecule. More importantly, it serves as a robust protecting group for the carboxylic acid. Tert-butyl esters are highly resistant to hydrolysis under the basic conditions frequently employed in cross-coupling reactions, but can be cleaved under acidic conditions post-coupling.[7][8]
-
Comparative Reactivity in Key Cross-Coupling Reactions
To contextualize the reactivity of this compound, we will compare it to three structural analogues, each of which isolates the effect of a specific substituent.
-
4-Bromotoluene: The baseline, showing the effect of a simple methyl group.
-
Tert-butyl 4-bromobenzoate: Isolates the effect of the ortho-methyl group by its absence.
-
Methyl 4-bromo-2-methylbenzoate: Allows for a direct comparison of the steric bulk of a tert-butyl versus a methyl ester.
Suzuki-Miyaura Coupling
This C-C bond-forming reaction is arguably the most widely used cross-coupling. Its success with sterically hindered substrates is highly dependent on ligand choice.
-
This compound is a challenging substrate. The ortho-methyl group significantly hinders the reductive elimination step. To achieve high yields, bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are essential.[9][10] These ligands promote the formation of a monoligated palladium species, which is less sterically crowded, and accelerate the final reductive elimination step.[11]
-
Comparison: 4-Bromotoluene and tert-butyl 4-bromobenzoate are significantly more reactive and can often be coupled using less sophisticated catalysts like Pd(PPh₃)₄, although bulky ligands still improve efficiency. Methyl 4-bromo-2-methylbenzoate is also hindered, but the smaller methyl ester may allow for slightly faster reaction rates compared to the tert-butyl analogue under identical conditions.
Buchwald-Hartwig Amination
This C-N bond-forming reaction is notoriously sensitive to steric hindrance on both the aryl halide and the amine coupling partner.[12][13]
-
This compound presents a formidable challenge, especially when coupled with hindered secondary or even bulky primary amines. The combination of ortho-substitution on the aryl halide and a bulky nucleophile dramatically slows the reaction.[14] Success requires the use of highly active, specialized catalyst systems, often employing the latest generation of bulky phosphine ligands designed specifically for hindered substrates.[15]
-
Comparison: Unhindered 4-bromotoluene and tert-butyl 4-bromobenzoate are readily coupled with a wide range of amines using standard Buchwald-Hartwig protocols. The reaction's success with our target molecule is a testament to the power of modern catalyst design.
Sonogashira Coupling
This reaction couples aryl halides with terminal alkynes and is generally more tolerant of steric hindrance than the Buchwald-Hartwig amination.
-
This compound can be expected to undergo Sonogashira coupling, but likely at a slower rate than its unhindered counterparts.[6] Elevated temperatures and potentially higher catalyst loadings may be necessary. The choice of copper co-catalyst and base can also be critical in driving the reaction to completion. Some studies have shown that ortho-substituted aryl halides can be successfully coupled using Sonogashira conditions.[4]
-
Comparison: 4-Bromotoluene and tert-butyl 4-bromobenzoate would be expected to react readily under standard Sonogashira conditions (Pd/Cu catalysis, amine base).[16][17]
Data Summary: A Comparative Overview
| Aryl Halide | Reaction Type | Relative Reactivity | Key Challenges & Catalyst Considerations |
| This compound | Suzuki-Miyaura | Low to Moderate | Severe steric hindrance. Requires bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote reductive elimination.[5][10][18] |
| Buchwald-Hartwig | Low | Extreme steric hindrance, especially with bulky amines. Requires advanced, specialized catalyst systems .[13][15] | |
| Sonogashira | Moderate | Steric hindrance can slow the reaction. May require higher temperatures or catalyst loadings.[6] | |
| 4-Bromotoluene | All Types | High | Minimal steric hindrance. Generally reactive with standard catalysts (e.g., Pd(PPh₃)₄), though modern ligands improve scope. |
| Tert-butyl 4-bromobenzoate | All Types | High | No ortho-substituent. Reactivity is high. The bulky ester is far from the reaction site. |
| Methyl 4-bromo-2-methylbenzoate | All Types | Moderate | Sterically hindered, but less so than the tert-butyl analogue. Should be more reactive, but still requires bulky ligands for optimal performance. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps involved in the Suzuki-Miyaura cross-coupling reaction. The efficiency of each step is influenced by the substrate and ligand structure.
Steric Hindrance Comparison
This diagram visually contrasts the steric environment around the reactive C-Br bond for an unhindered and a hindered substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure designed to address the steric challenges posed by the substrate.
Objective: To synthesize tert-butyl 2-methyl-[1,1'-biphenyl]-4-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, and potassium phosphate.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.[19] K₃PO₄ is a common base for Suzuki couplings, strong enough to facilitate transmetalation without causing significant side reactions like ester hydrolysis.[20]
-
-
Catalyst and Solvent Addition:
-
Add the Pd(dtbpf)Cl₂ catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Rationale: Pd(dtbpf)Cl₂ is a pre-catalyst that readily forms the active Pd(0) species. The bulky dtbpf ligand is crucial for coupling hindered substrates by stabilizing the catalyst and accelerating reductive elimination.[5][11] The solvent mixture provides good solubility for both organic and inorganic reagents.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Rationale: Elevated temperature is required to overcome the activation energy barriers for the sterically demanding oxidative addition and reductive elimination steps.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Conclusion and Outlook
This compound is a valuable yet challenging building block for palladium-catalyzed cross-coupling reactions. Its reactivity is dominated by the steric hindrance imposed by the ortho-methyl group, a factor that significantly retards key steps in the catalytic cycle, particularly reductive elimination.
Successful transformations are not a matter of chance but of rational catalyst design. The use of modern, bulky, and electron-rich phosphine ligands is not merely beneficial but essential for achieving high efficiency. These advanced ligands create a less-crowded coordination sphere around the palladium center, facilitating the difficult bond-forming steps that are otherwise kinetically prohibitive. Researchers and process chemists aiming to incorporate this and other sterically demanding substrates into their synthetic routes must prioritize the selection of an appropriate catalyst system, recognizing that the ligand is the most important variable for controlling activity and success.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Biphenyls via Suzuki Coupling of tert-butyl 4-bromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and generally mild reaction conditions. This guide provides an in-depth characterization of the products obtained from the Suzuki coupling of tert-butyl 4-bromo-2-methylbenzoate, a sterically hindered and electronically deactivated aryl bromide. We will objectively compare its performance with alternative palladium-catalyzed cross-coupling reactions, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate, forming a new carbon-carbon single bond. The reaction is widely favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions that tolerate a wide array of functional groups.
The catalytic cycle of the Suzuki coupling is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Due to the steric hindrance imparted by the ortho-methyl group and the electron-withdrawing nature of the tert-butyl ester in this compound, the selection of an appropriate catalyst system, particularly the phosphine ligand, is critical for achieving high yields and minimizing side reactions. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Suzuki Coupling vs. Alternative Methodologies
While the Suzuki coupling is a powerful tool, other palladium-catalyzed reactions offer alternative pathways to functionalize this compound. The choice of reaction often depends on the desired final product and the availability of coupling partners.
| Reaction | Coupling Partner | Product Type | Typical Catalyst System | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Biaryl | Pd(OAc)₂, SPhos, K₃PO₄ | High functional group tolerance, mild conditions, commercially available reagents. | Potential for protodeboronation of the boronic acid. |
| Heck Reaction | Alkene (e.g., Styrene) | Substituted Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Good for vinylation of aryl halides. | Can have issues with regioselectivity with certain alkenes. |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Direct introduction of an alkyne moiety. | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling). |
| Buchwald-Hartwig Amination | Amine | Aryl Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Excellent method for C-N bond formation. | Requires strong bases which may not be compatible with all functional groups. |
Experimental Protocols
General Experimental Workflow
A Comparative Guide to Tert-butyl 4-bromo-2-methylbenzoate and Methyl 4-bromo-2-methylbenzoate in Organic Synthesis
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Among the vast array of functionalized aromatic building blocks, 4-bromo-2-methylbenzoates serve as versatile intermediates, primarily for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two common variants: the sterically unencumbered methyl ester and the bulky tert-butyl ester. We will delve into their synthesis, comparative reactivity in key transformations, and the strategic implications of choosing one over the other, supported by experimental data and established chemical principles.
I. Synthesis and Physicochemical Properties
Both tert-butyl 4-bromo-2-methylbenzoate and methyl 4-bromo-2-methylbenzoate are typically synthesized from the common precursor, 4-bromo-2-methylbenzoic acid. The choice of alcohol and esterification conditions are the primary differentiating factors in their preparation.
-
Methyl 4-bromo-2-methylbenzoate is readily prepared via Fischer esterification, a straightforward and scalable method involving refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[1]
-
This compound synthesis requires methods that accommodate the formation of a sterically hindered ester and the acid-sensitivity of the tert-butyl group. This is often achieved by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst.
A summary of their key physical properties is presented below.
| Property | This compound | Methyl 4-bromo-2-methylbenzoate |
| Molecular Formula | C₁₂H₁₅BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 271.15 g/mol [2] | 229.07 g/mol [3] |
| Appearance | Typically an oil or low-melting solid | White to off-white solid |
| Boiling Point | Not specified | Not specified |
| Key Feature | Bulky tert-butyl protecting group, stable to basic conditions | Less sterically hindered, reactive methyl ester |
II. Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic application of these molecules is as electrophilic partners in cross-coupling reactions. The nature of the ester group—methyl versus tert-butyl—has profound implications for reactivity, primarily due to steric effects. The ortho-methyl group already introduces a degree of steric hindrance near the reactive C-Br bond; this effect is significantly amplified by the bulky tert-butyl group.
Methyl 4-bromo-2-methylbenzoate: The High-Yield Workhorse
The methyl ester is a highly effective substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions, consistently delivering high yields under standard conditions. Its smaller size allows for facile oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.
-
Suzuki-Miyaura Coupling: In a documented synthesis, the Suzuki cross-coupling of methyl 4-bromo-2-methylbenzoate with phenylboronic acid, catalyzed by PdCl₂(PPh₃)₂, proceeded in a toluene/methanol solvent system to furnish the biphenyl product in an excellent 91% yield.[4][5]
-
Buchwald-Hartwig Amination: This substrate has also proven effective in C-N bond formation. A study detailing the synthesis of a derivative of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid reported a Buchwald-Hartwig amination of methyl 4-bromo-2-methylbenzoate with pyrrolidine using a Pd(OAc)₂/XantPhos catalytic system, achieving a high yield of 89%.[6]
This compound: A Sterically Hindered Challenge
Direct, quantitative yield comparisons for the tert-butyl analogue are scarce in the literature, which in itself suggests it is a less commonly used substrate. The combined steric bulk of the ortho-methyl group and the adjacent tert-butyl ester creates a formidable challenge for the palladium catalyst to access the C-Br bond for oxidative addition.
This increased steric hindrance is expected to:
-
Decrease Reaction Rates: The approach of the bulky palladium-ligand complex is impeded, slowing down the rate-determining oxidative addition step.[7][8]
-
Require More Robust Catalysis: To overcome the steric barrier, more reactive and sterically demanding ligands (e.g., biaryl phosphines like SPhos or XPhos) and potentially higher reaction temperatures may be necessary.[7]
-
Result in Lower Yields: Inefficient oxidative addition can lead to lower overall yields and the prevalence of side reactions, such as hydrodehalogenation.
Data Summary: A Head-to-Head Comparison
| Substrate | Reaction Type | Reported Yield | Key Considerations |
| Methyl 4-bromo-2-methylbenzoate | Suzuki-Miyaura Coupling | 91%[4][5] | High reactivity, standard conditions. |
| Methyl 4-bromo-2-methylbenzoate | Buchwald-Hartwig Amination | 89%[6] | Excellent substrate for C-N coupling. |
| This compound | Suzuki/Buchwald-Hartwig | Data not available | Lower reactivity expected. Requires optimized conditions (e.g., bulky ligands, higher temperatures) due to significant steric hindrance.[7][8] |
III. Strategic Considerations: Why Choose One Over the Other?
The choice between these two reagents is a classic case of balancing reactivity with chemical stability and downstream synthetic planning.
-
Choose Methyl 4-bromo-2-methylbenzoate for:
-
Choose this compound for:
-
Orthogonal Deprotection: The tert-butyl ester is stable under basic and nucleophilic conditions that would readily cleave a methyl ester (e.g., saponification).[9] This is invaluable in multi-step syntheses where subsequent reactions require basic conditions or the use of nucleophiles that could otherwise react with the ester.
-
Strategic Steric Shielding: While often a hindrance, the bulk of the tert-butyl group can sometimes be exploited to direct reactions to other sites on the molecule or to influence the conformation of the product.
-
IV. Deprotection Strategies: Reclaiming the Carboxylic Acid
The final step in many synthetic sequences involving these building blocks is the hydrolysis of the ester to the corresponding carboxylic acid. The conditions required for this transformation are fundamentally different for the two esters, offering valuable synthetic flexibility.
Cleavage of the Methyl Ester: Saponification
The methyl ester is typically cleaved under basic conditions via saponification. This involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture, followed by acidic workup to protonate the resulting carboxylate salt.[10][11] This method is robust and high-yielding but incompatible with other base-labile functional groups in the molecule.
Cleavage of the Tert-butyl Ester: Acid-Mediated Deprotection
The tert-butyl ester is a quintessential acid-labile protecting group. Its cleavage is readily achieved under conditions that leave base-sensitive groups untouched.
-
Strong Acid: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature rapidly and cleanly removes the tert-butyl group as isobutylene gas.
-
Lewis Acids: For substrates with other acid-sensitive functionalities, milder Lewis acids can be employed. Zinc bromide (ZnBr₂) in DCM has been shown to be effective for the chemoselective deprotection of tert-butyl esters.[12]
V. Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of Methyl 4-bromo-2-methylbenzoate
This protocol is adapted from a documented procedure.[4][5]
-
To a round-bottomed flask, add methyl 4-bromo-2-methylbenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add a degassed solvent mixture of toluene and methanol (e.g., 9:1 v/v).
-
Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.).
-
Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 3-6 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Protocol 2: Saponification of a Methyl Benzoate Derivative
This is a general procedure for the hydrolysis of a methyl ester.[10]
-
Dissolve the methyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (e.g., 10 eq.).
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH ~2 with 1 N HCl.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.
Protocol 3: Acidic Deprotection of a Tert-butyl Benzoate Derivative
This is a standard procedure for tert-butyl ester cleavage.
-
Dissolve the tert-butyl ester (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The resulting carboxylic acid can often be used without further purification.
VI. Visualizations
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-bromo-2-(tert-butylsulfamoyl)benzoate | C12H16BrNO4S | CID 175611765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Gatekeeper of Reactivity: A Comparative Guide to the Advantages of Tert-Butyl Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern C-C and C-heteroatom bond formation—the choice of an ester protecting group for a carboxylic acid moiety can profoundly influence reaction outcomes, yields, and purification efficiency. Among the various options, the tert-butyl ester has emerged as a uniquely robust and versatile protecting group.
This guide provides an in-depth, objective comparison of the tert-butyl ester with other common alternatives, such as methyl, ethyl, and benzyl esters, in the context of cross-coupling reactions. We will explore the fundamental principles that underpin the advantages of the tert-butyl ester, supported by experimental data and detailed protocols, to empower chemists to make informed decisions in their synthetic endeavors.
The Crucial Role of Ester Protecting Groups in Cross-Coupling
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for constructing complex molecular architectures. However, the presence of a free carboxylic acid can be detrimental. The acidic proton can interfere with organometallic reagents and basic catalysts, while the carboxylate can coordinate to the metal center, potentially poisoning the catalyst. Esterification is the standard method to mask this reactivity, but not all esters are created equal. The ideal ester protecting group for cross-coupling should be:
-
Stable to the often basic and nucleophilic conditions of the coupling reaction.
-
Unreactive towards the organometallic reagents and the palladium catalyst.
-
Readily cleavable under specific and mild conditions that do not affect the newly formed bond or other sensitive functional groups in the molecule—a principle known as orthogonality.
The Tert-Butyl Ester: A Superior Guardian
The tert-butyl ester distinguishes itself through a unique combination of steric hindrance and electronic properties, rendering it exceptionally stable under a wide array of reaction conditions where other esters might fail.
Unparalleled Stability in Basic and Nucleophilic Environments
The primary advantage of the tert-butyl ester lies in its remarkable resistance to base-mediated hydrolysis (saponification). Unlike methyl and ethyl esters, which are readily cleaved by common bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, t-BuOK), the tert-butyl ester remains intact. This stability is attributed to the steric bulk of the tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack.
This robustness is not merely theoretical. For instance, in a Heck-type reaction involving the double arylation of acrylic acid esters, it was observed that while methyl acrylic esters yielded the β,β-diarylated product, the corresponding benzyl and tert-butyl esters only afforded the monoarylated products, highlighting a difference in reactivity and stability under the reaction conditions.[1]
Furthermore, experimental data on the hydrolysis of various esters demonstrates the superior stability of the tert-butyl ester. In a study on ester hydrolysis mediated by t-BuNH₂/LiBr/H₂O, a methyl ester was quantitatively hydrolyzed in 1.75 hours, whereas the corresponding tert-butyl ester showed only 67% conversion after 92 hours under similar conditions.[2] This inherent stability is crucial for maintaining molecular integrity during lengthy cross-coupling reactions that often require heating in the presence of a base.
Orthogonal Deprotection: The Key to Selective Synthesis
The true elegance of the tert-butyl ester as a protecting group lies in its unique deprotection strategy. While stable to bases and nucleophiles, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This cleavage proceeds via a stable tertiary carbocation intermediate, a mechanism that is highly specific to the tert-butyl group.[3]
This orthogonality is a significant advantage in complex syntheses. A chemist can perform a base-mediated cross-coupling reaction on a molecule containing a tert-butyl ester, and then selectively deprotect it without affecting other acid-labile or base-stable groups. This allows for sequential and site-selective modifications of a molecule. For example, a molecule could contain both a methyl ester and a tert-butyl ester. The methyl ester could be saponified under basic conditions, leaving the tert-butyl ester untouched for a subsequent transformation.
Comparative Performance in Cross-Coupling Reactions
The following tables provide a comparative overview of the performance of tert-butyl esters against other common ester protecting groups in various cross-coupling reactions. The data is compiled from literature sources and represents typical outcomes.
Table 1: Stability of Common Ester Protecting Groups under Typical Cross-Coupling Conditions
| Protecting Group | Suzuki-Miyaura (e.g., K₂CO₃, heat) | Heck (e.g., Et₃N, heat) | Sonogashira (e.g., CuI, amine base) | Buchwald-Hartwig (e.g., NaOtBu) |
| Methyl Ester | Prone to hydrolysis | Generally stable, but can hydrolyze | Generally stable | Prone to hydrolysis/transamidation |
| Ethyl Ester | Prone to hydrolysis | Generally stable, but can hydrolyze | Generally stable | Prone to hydrolysis/transamidation |
| Benzyl Ester | Generally stable | Generally stable | Generally stable | Generally stable |
| Tert-Butyl Ester | Highly Stable | Highly Stable | Highly Stable | Highly Stable |
Table 2: Deprotection Conditions and Orthogonality
| Protecting Group | Deprotection Method | Compatibility with Cross-Coupling Products | Orthogonality |
| Methyl Ester | Saponification (e.g., LiOH, NaOH) | Can be problematic with base-sensitive groups | Orthogonal to acid-labile groups |
| Ethyl Ester | Saponification (e.g., LiOH, KOH) | Can be problematic with base-sensitive groups | Orthogonal to acid-labile groups |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Generally good, but catalyst can be poisoned | Orthogonal to acid/base labile groups |
| Tert-Butyl Ester | Acidolysis (e.g., TFA, HCl) | Excellent, mild conditions | Orthogonal to base-labile and hydrogenolysis-sensitive groups |
Experimental Section: A Case Study
To illustrate the practical application of tert-butyl esters in cross-coupling, a detailed protocol for a Sonogashira coupling is provided below.
Experimental Protocol: Sonogashira Coupling of Tert-Butyl 4-Iodobenzoate
This protocol describes the coupling of tert-butyl 4-iodobenzoate with phenylacetylene.
Materials:
-
Tert-butyl 4-iodobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tert-butyl 4-iodobenzoate (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF (5-10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with diethyl ether. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Tert-Butyl Ester:
-
Acidic Cleavage: Dissolve the purified tert-butyl 4-(phenylethynyl)benzoate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 10-50% v/v) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA). The resulting 4-(phenylethynyl)benzoic acid can be further purified by recrystallization if necessary.
Visualizing the Strategy: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the strategic workflow and the underlying mechanisms.
Caption: A typical synthetic workflow employing a tert-butyl ester protecting group.
Caption: Comparison of deprotection mechanisms for tert-butyl vs. methyl/ethyl esters.
Conclusion
The tert-butyl ester offers a compelling set of advantages for protecting carboxylic acids in cross-coupling reactions. Its exceptional stability to basic and nucleophilic conditions, coupled with its selective and mild cleavage under acidic conditions, provides a level of control and orthogonality that is often unattainable with other common ester protecting groups. While the choice of any protecting group must be tailored to the specific synthetic context, the tert-butyl ester stands out as a reliable and versatile tool that can significantly streamline complex synthetic routes, particularly in the demanding fields of pharmaceutical and materials science research.
References
A Senior Application Scientist's Guide to Analytical Techniques for Tert-butyl 4-bromo-2-methylbenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules, the precise characterization of intermediates is paramount. Tert-butyl 4-bromo-2-methylbenzoate is a valuable building block, and ensuring its purity is critical for the success of subsequent reaction steps. This guide provides an in-depth comparison of analytical techniques for identifying and quantifying the main product, as well as potential side products and impurities, from its synthesis reaction.
The Synthetic Landscape: Understanding the Reaction and Potential Byproducts
The most common route to this compound is the acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid with tert-butanol. While seemingly straightforward, this reaction can be accompanied by several side reactions that lead to impurities.[1] Understanding these potential byproducts is the first step in developing robust analytical methods for quality control.
The primary reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol. The bulky tert-butyl group can present steric hindrance, potentially slowing down the reaction and allowing side reactions to become more prominent.
Caption: Acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid.
Potential Byproducts and Impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-bromo-2-methylbenzoic acid.
-
Isomeric Impurities: Impurities in the 4-bromo-2-methylbenzoic acid starting material, such as other positional isomers (e.g., 3-bromo-2-methylbenzoic acid), will be carried through the reaction.
-
Dehydration of tert-butanol: The acidic conditions can lead to the dehydration of tert-butanol to form isobutylene.
-
Hydrolysis of the Ester: As the reaction is reversible, the presence of water can lead to the hydrolysis of the tert-butyl ester back to the carboxylic acid.[2]
-
Decarboxylation: Under harsh heating conditions, benzoic acids can undergo decarboxylation.[2]
A Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is often necessary for a comprehensive understanding of the reaction mixture. The following techniques offer complementary information for the identification and quantification of this compound and its impurities.
| Analytical Technique | Principle | Strengths for this Application | Limitations for this Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information for unambiguous identification.- Can quantify components without the need for individual calibration standards (qNMR). | - Lower sensitivity compared to MS.- Can be complex to interpret with multiple components. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity for detecting trace impurities.- Provides molecular weight information.- Characteristic isotopic pattern for bromine aids in identification. | - Isomers may not be distinguishable by MS alone.- Fragmentation can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a mobile and stationary phase. | - Excellent for separating isomers and non-volatile compounds.- Can be readily used for quantification with appropriate standards. | - Requires method development for optimal separation.- Does not provide structural information on its own (requires a detector like MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components in the gas phase followed by mass analysis. | - High separation efficiency for volatile compounds.- Provides both retention time and mass spectral data for confident identification. | - The tert-butyl ester may have limited thermal stability, requiring careful method development. |
In-Depth Methodologies and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR are essential for the complete characterization of the desired product and the identification of impurities.
¹H NMR Spectroscopy
-
Expected Spectrum of this compound:
-
A singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.5-1.6 ppm.
-
A singlet for the three protons of the methyl group on the aromatic ring, expected around 2.4-2.6 ppm.
-
Three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. These would appear further downfield, typically between 7.0 and 8.0 ppm.
-
-
Identifying Impurities:
-
4-bromo-2-methylbenzoic acid: The absence of the tert-butyl singlet and the presence of a broad singlet for the carboxylic acid proton (often >10 ppm) would indicate unreacted starting material.
-
Isomeric Impurities: Different substitution patterns on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons, allowing for the identification of isomers.
-
¹³C NMR Spectroscopy
-
Expected Spectrum of this compound:
-
A signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and a signal for the methyl carbons of the tert-butyl group around 28 ppm.
-
A signal for the methyl group on the aromatic ring around 20-22 ppm.
-
Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, methyl, and ester functionalities.
-
A signal for the carbonyl carbon of the ester group around 165-170 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard with a singlet that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the components.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-bromo-2-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 4-bromo-2-methylbenzoate (CAS No. 445003-37-2). As a halogenated aromatic ester commonly used in organic synthesis, its waste must be managed with precision to ensure personnel safety and environmental protection. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering you to make informed decisions in your laboratory.
Core Safety Profile and Hazard Analysis
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. This compound is a solid compound that, while stable under normal conditions, presents specific risks that dictate its disposal pathway.[1]
The primary hazards are related to its irritant properties.[1][2] Contact with skin, eyes, or the respiratory tract can lead to irritation.[1][2] The causality stems from the molecule's reactivity and ability to interact with biological tissues. Therefore, all handling and disposal procedures are designed to minimize direct contact and aerosol generation.
Table 1: Chemical and Hazard Identification Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | PubChem[3] |
| CAS Number | 445003-37-2 | ChemicalBook[2][4], PubChem[3] |
| Molecular Formula | C₁₂H₁₅BrO₂ | PubChem[3] |
| Appearance | White to light orange solid | Thermo Fisher Scientific[1] |
| GHS Signal Word | Warning | ChemicalBook[2], Thermo Fisher Scientific[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ChemicalBook[2], Thermo Fisher Scientific[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Thermo Fisher Scientific[1][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, establishing a robust safety protocol is paramount. This protocol serves as a self-validating system to prevent accidental exposure.
2.1. Required Personal Protective Equipment (PPE)
Based on the GHS hazard assessment, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before use. Wash hands thoroughly after handling.[7]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[6]
-
Respiratory Protection: All handling of the solid chemical, especially if it can become airborne, must be conducted within a certified chemical fume hood to prevent inhalation.[1]
2.2. First Aid in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[1][5]
Waste Segregation and Containment Protocol
Proper segregation is a critical control point in the waste management process. It prevents dangerous reactions and ensures the waste stream is correctly identified for final disposal.
Step 1: Designate a Waste Container Use a dedicated, chemically compatible container for this compound waste. The container must be made of a material that will not react with or degrade from contact with the chemical (e.g., high-density polyethylene - HDPE).
Step 2: Label the Container Accurately The container must be clearly and securely labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "445003-37-2"
-
The words "Hazardous Waste"
-
Relevant GHS pictograms (e.g., exclamation mark for irritant)
-
The accumulation start date
Step 3: Segregate from Incompatibles Store the waste container away from strong oxidizing agents, strong acids, and strong bases to prevent inadvertent and potentially hazardous reactions.[1] The primary purpose of this segregation is to avoid exothermic reactions or the generation of toxic gases.
Step 4: Collect All Contaminated Materials Any materials that have come into direct contact with the compound, including contaminated gloves, weigh boats, and paper towels, should be placed in the same designated hazardous waste container.
Step 5: Decontaminate Reusable Glassware Rinse any glassware that contained the chemical with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for halogenated solvent waste.
Disposal Workflow and Regulatory Framework
As a halogenated organic compound, the disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] While not individually listed with a specific EPA waste code, it falls under the category of halogenated organic wastes, which are subject to strict land disposal restrictions.[8] The required disposal route is through a licensed hazardous waste disposal facility.[1][5][10]
The following workflow illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Approved Final Disposal Methodology
High-Temperature Incineration
The universally accepted and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[11]
-
Mechanism of Action: Incineration at temperatures typically exceeding 850°C ensures the complete thermal decomposition of the this compound molecule. This process breaks the carbon-halogen and carbon-carbon bonds, converting the organic material into carbon dioxide, water, and hydrogen bromide (HBr).
-
Causality and Trustworthiness: This method is trusted because it permanently destroys the hazardous compound, preventing it from persisting in the environment.[11] Landfilling is not a suitable option for such compounds due to their potential to leach into groundwater. The incineration facilities used for this purpose must be equipped with advanced emission control systems, including scrubbers, which neutralize the acidic HBr gas before it is released into the atmosphere.
Disposal must always be handled by a certified environmental services contractor who can provide documentation (a hazardous waste manifest) tracking the waste from your facility to its final destruction. This documentation is a critical component of regulatory compliance.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 445003-37-2 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
